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Core Science & Biosynthesis

Foundational

physicochemical properties of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate Introduction Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a non-natural amino acid derivative of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Introduction

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a non-natural amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a protected phenolic hydroxyl group (as a benzyl ether) and a methyl ester, making it a versatile chiral building block for the synthesis of complex molecules and peptide analogs. Understanding its physicochemical properties is paramount for its effective use in synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of its core chemical and physical characteristics, supported by detailed experimental protocols for their determination and validation.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This involves confirming its molecular formula, weight, and structural features.

Table 1: Chemical Identifiers for Methyl (S)-2-amino-2-(4-(benzyloxy)phenyl)acetate

IdentifierValueSource
IUPAC Name Methyl (2S)-2-amino-2-[4-(benzyloxy)phenyl]acetate
CAS Number 908066-52-4[1]
Molecular Formula C₁₆H₁₇NO₃[1]
Molecular Weight 271.31 g/mol [1]
SMILES COC(=O)N[1]
InChI Key (Generated from structure)

The structure features a central chiral carbon (alpha-carbon), an amino group, a methyl ester, and a phenyl ring substituted with a benzyloxy group. The presence of both a basic amino group and a potentially hydrolyzable ester group dictates many of its chemical properties.

chemical_structure cluster_0 Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate C1 C C2 C C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O_ether O C4->O_ether C6 C C5->C6 C6->C1 C_alpha C_ester C C_alpha->C_ester NH2 H₂N O_methyl O C_ester->O_methyl O_double O CH3 CH₃ O_methyl->CH3 CH2_benzyl CH₂ C_benzyl_1 C CH2_benzyl->C_benzyl_1 C_benzyl_2 C C_benzyl_3 C C_benzyl_2->C_benzyl_3 C_benzyl_4 C C_benzyl_3->C_benzyl_4 C_benzyl_5 C C_benzyl_4->C_benzyl_5 C_benzyl_6 C C_benzyl_5->C_benzyl_6 C_benzyl_6->C_benzyl_1

Caption: Chemical structure of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate.

Core Physicochemical Properties

These properties are fundamental to handling, formulating, and developing synthetic routes for the compound. While experimental data for this specific molecule is scarce, we can provide computed values and outline the standard protocols for their empirical determination.

Table 2: Summary of Physicochemical Properties

PropertyValueData TypeSignificance
Physical State SolidInferredHandling, storage, and formulation
Melting Point Data not availableExperimentalPurity assessment and identification
Solubility Data not availableExperimentalSolvent selection for reactions and purification
pKa Data not availableExperimentalInfluences solubility, reactivity, and biological absorption
LogP 2.4384Computed[1]Predicts lipophilicity and membrane permeability
TPSA 61.55 ŲComputed[1]Predicts cell permeability and oral bioavailability
Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Protocol for Melting Point Determination:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. This protocol is a standard method for determining the melting point of solid organic compounds.[2]

Solubility Assessment

Solubility dictates the choice of solvents for reaction, purification (crystallization), and analytical method development (e.g., HPLC mobile phase).

Protocol for Qualitative Solubility Testing:

  • Setup: Add approximately 10 mg of the compound to a series of test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Observation: Agitate the tubes at a constant temperature (e.g., 25 °C) and observe for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

  • Rationale: This systematic approach allows for the rapid screening of suitable solvents. For compounds with amino groups, solubility is often pH-dependent; therefore, testing in dilute aqueous acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) is also crucial.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules by providing information about the carbon-hydrogen framework.

Expected ¹H NMR Signals:

  • ~7.2-7.4 ppm: Multiplets corresponding to the 10 aromatic protons of the phenyl and benzyl groups.

  • ~5.1 ppm: A singlet for the two benzylic protons (-O-CH₂-Ph).

  • ~4.5 ppm: A singlet for the proton on the alpha-carbon.

  • ~3.7 ppm: A singlet for the three methyl ester protons (-COOCH₃).

  • ~2.0 ppm: A broad singlet for the two amine protons (-NH₂), which may be exchangeable with D₂O.

Expected ¹³C NMR Signals:

  • ~173-175 ppm: Carbonyl carbon of the ester.

  • ~127-158 ppm: Aromatic carbons.

  • ~70 ppm: Benzylic carbon (-O-CH₂-Ph).

  • ~58-60 ppm: Alpha-carbon.

  • ~52 ppm: Methyl ester carbon (-COOCH₃).

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2][3]

  • Analysis: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300-3400Amine (N-H)Symmetric & Asymmetric Stretching
3000-3100Aromatic (C-H)Stretching
2850-2960Aliphatic (C-H)Stretching
~1735Ester (C=O)Stretching
1600, 1450-1500Aromatic (C=C)Ring Stretching
1000-1300Ether (C-O), Ester (C-O)Stretching

Protocol for IR Analysis (KBr Pellet Method):

  • Sample Preparation: Mix ~1 mg of the dry compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine, homogeneous powder.

  • Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum.[4]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): For Electrospray Ionization (ESI) in positive mode, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 272.32.

  • Key Fragments: Expect to see fragmentation corresponding to the loss of the methoxycarbonyl group (-COOCH₃) and a prominent peak at m/z 91 for the benzyl cation ([C₇H₇]⁺).

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Chemical Stability and Storage

Understanding the stability of a compound is crucial for ensuring its integrity during storage and use.

  • Hydrolytic Stability: The methyl ester group is susceptible to hydrolysis under both strong acidic and strong basic conditions, which would yield the corresponding carboxylic acid.[5] It is advisable to avoid prolonged exposure to pH extremes, especially at elevated temperatures.

  • Hydrogenolysis: The benzyloxy protecting group is stable to most reagents but can be cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C) to yield the free phenol. This is a common deprotection strategy rather than an instability issue under normal conditions.

Recommended Storage: To maintain long-term integrity, the compound should be stored in a tightly sealed container in a dry environment, protected from light, and refrigerated (2-8 °C).[1]

Analytical Methodologies for Quality Control

A robust analytical method is necessary to determine the purity of the compound and to monitor reaction progress. High-Performance Liquid Chromatography (HPLC) is the method of choice.

analytical_workflow cluster_workflow General Analytical Workflow Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Injection Separation Reversed-Phase Separation (e.g., C18 column) HPLC->Separation Detection UV-Vis Detector (Monitor at 220 nm & 254 nm) Separation->Detection Data Data Analysis (Chromatogram Integration, Purity %) Detection->Data

Caption: A typical workflow for purity analysis by HPLC.

Protocol for HPLC Method Development:
  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase Preparation: Prepare a binary mobile phase system.

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Rationale: The acidic modifier ensures the amino group is protonated, leading to better peak shape.

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes to elute the compound. A typical gradient might be 10% B to 90% B.

  • Detection: Use a UV detector set to wavelengths where the aromatic rings absorb, such as 220 nm and 254 nm.

  • Analysis: Inject a prepared solution of the compound (e.g., 1 mg/mL in mobile phase). The purity can be calculated from the peak area percentage in the resulting chromatogram. This approach is a standard for analyzing amino acid derivatives.[6][7]

Conclusion

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a valuable synthetic intermediate whose utility is underpinned by its specific physicochemical properties. This guide has detailed its chemical identity, key physical characteristics, and spectroscopic profile. While some experimental data is not publicly available, the provided protocols offer a robust framework for researchers to perform this characterization in-house. A thorough understanding of its solubility, stability, and analytical behavior is essential for any scientist aiming to incorporate this building block into their research and development programs.

References

  • PubChem. (n.d.). Methyl 2-(4-benzyloxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Phenyl Acetate at BMRB. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]

  • Thieme. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

Sources

Exploratory

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate CAS number and structure

An In-Depth Technical Guide to Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate Abstract Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a non-proteinogenic amino acid ester of significant interest in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Abstract

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a non-proteinogenic amino acid ester of significant interest in medicinal chemistry and synthetic organic chemistry. As a chiral building block, it serves as a valuable precursor for the synthesis of complex peptides, peptidomimetics, and other pharmacologically active molecules. The presence of a benzyl-protected phenol group makes it a versatile synthon for introducing a tyrosine-like moiety into target structures, which can be deprotected under specific conditions. This guide provides a comprehensive overview of its chemical identity, properties, a plausible synthetic route, characterization methods, and applications in drug discovery, tailored for researchers and professionals in the field.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers. Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a chiral molecule, and its properties can differ between its enantiomeric forms and its racemic mixture.

Structure and Nomenclature

The molecule features a central alpha-carbon bonded to an amino group, a methyl ester, and a 4-substituted phenyl ring. The substituent at the para position is a benzyloxy group (-OCH₂Ph), which acts as a protecting group for the phenolic hydroxyl.

Caption: Chemical Structure of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Key Identifiers and Properties

The following table summarizes the essential data for this compound. It is crucial to distinguish between the specific enantiomers and the racemic mixture, as they may have different CAS numbers.

PropertyValueSource
Chemical Name Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate-
CAS Number 908066-52-4 ((S)-enantiomer)[1]
69189-06-6 (hydrochloride salt, racemate)[2]
Molecular Formula C₁₆H₁₇NO₃[1]
Molecular Weight 271.31 g/mol [1]
Topological Polar Surface Area (TPSA) 61.55 Ų[1]
LogP 2.4384[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 5[1]
Physical Form Solid (predicted)[3]

Synthesis and Purification

A robust synthetic strategy is essential for obtaining high-purity material for research and development. A common and logical approach for α-amino acids is a variation of the Strecker synthesis, starting from the corresponding aldehyde.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process involving protection, cyanohydrin formation, amination, and finally, esterification.

G cluster_0 Step 1: Protection cluster_1 Step 2: Strecker Reaction cluster_2 Step 3: Hydrolysis & Esterification start 4-Hydroxybenzaldehyde reagent1 Benzyl Bromide, K₂CO₃, Acetone start->reagent1 prod1 4-(Benzyloxy)benzaldehyde reagent1->prod1 reagent2 NaCN, NH₄Cl, Aq. Methanol prod1->reagent2 prod2 2-Amino-2-(4-(benzyloxy)phenyl)acetonitrile reagent2->prod2 reagent3 1. HCl (conc.), Heat 2. SOCl₂, Methanol prod2->reagent3 final_prod Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate reagent3->final_prod

Caption: Plausible Synthetic Pathway for the Target Compound.

Rationale Behind Experimental Choices
  • Step 1: Protection: The phenolic hydroxyl group on 4-hydroxybenzaldehyde is acidic and can interfere with subsequent reactions. Protecting it as a benzyl ether using benzyl bromide is a standard procedure. The benzyl group is advantageous as it is stable to a wide range of conditions but can be readily removed later by catalytic hydrogenolysis if the free phenol is required.

  • Step 2: Strecker Reaction: This classic reaction is one of the most efficient methods for synthesizing α-amino acids. The aldehyde reacts with an ammonium salt and a cyanide source to form an α-aminonitrile intermediate. The choice of reagents allows for a one-pot synthesis of this crucial intermediate.

  • Step 3: Hydrolysis and Esterification: The nitrile group of the intermediate is first hydrolyzed to a carboxylic acid, typically under strong acidic conditions. Subsequent esterification with methanol, often facilitated by thionyl chloride (SOCl₂) to form the highly reactive acyl chloride in situ, yields the final methyl ester product.

Purification Protocol

Post-synthesis, the crude product requires purification to remove unreacted starting materials and byproducts. A standard protocol would involve:

  • Work-up: Neutralization of the reaction mixture and extraction of the product into an organic solvent (e.g., ethyl acetate).

  • Chromatography: Purification by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, is typically effective for separating the target compound from less polar and more polar impurities.

  • Recrystallization: Further purification can be achieved by recrystallizing the product from a suitable solvent system, such as ethyl acetate/hexanes, to yield a high-purity crystalline solid.

Spectroscopic Characterization

Unambiguous structure confirmation relies on a combination of spectroscopic techniques. Based on the known structure, the following spectral data can be predicted.

TechniquePredicted Data
¹H NMR δ ~7.2-7.5 (m, 7H, Ar-H), δ ~6.9 (d, 2H, Ar-H), δ ~5.1 (s, 2H, -OCH₂-), δ ~4.5 (s, 1H, α-CH), δ ~3.7 (s, 3H, -OCH₃), δ ~2.0 (br s, 2H, -NH₂)
¹³C NMR δ ~174 (C=O), δ ~158 (Ar-C-O), δ ~137 (Ar-C), δ ~127-130 (Ar-CH), δ ~115 (Ar-CH), δ ~70 (-OCH₂-), δ ~58 (α-CH), δ ~52 (-OCH₃)
IR (cm⁻¹) ~3350 (N-H stretch), ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1740 (C=O ester stretch), ~1610, 1510 (Ar C=C stretch), ~1240 (C-O stretch)
MS (ESI+) m/z 272.13 [M+H]⁺

Applications in Research and Drug Development

The utility of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is primarily as a specialized building block in the synthesis of high-value molecules.

Peptidomimetics and Non-Natural Peptides

The incorporation of non-natural amino acids is a key strategy in modern drug design to enhance the metabolic stability, bioavailability, and target-binding affinity of peptide-based drugs.[4] This compound allows for the precise insertion of a protected, tyrosine-like residue into a peptide sequence. The ester functionality is suitable for standard peptide coupling reactions after deprotection of the amino group (if it is also protected, e.g., as a Boc or Fmoc derivative).

Precursor for Pharmacologically Active Scaffolds

The benzyloxyphenyl moiety is a common feature in a variety of biologically active compounds. Research has shown that molecules containing this scaffold can exhibit potent inhibitory activity against various therapeutic targets.

  • Neurodegenerative Diseases: Derivatives of 2-(4-(benzyloxy)phenyl)benzothiazole have been synthesized and evaluated as multifunctional monoamine oxidase B (MAO-B) inhibitors for the potential treatment of Parkinson's disease.[5][6]

  • Oncology: (2-(Benzyloxy)phenyl)methanamine derivatives have been developed as potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a promising target for melanoma treatment.[7]

While the title compound is not identical to these reported inhibitors, its core structure makes it an attractive starting point or intermediate for creating libraries of similar molecules for screening and lead optimization in drug discovery programs.

Safety and Handling

As with any laboratory chemical, Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.

  • Toxicological Data: Specific toxicity data for this compound is limited. However, the hydrochloride salt is classified as a skin and eye irritant.[2] It is prudent to assume the parent compound may have similar properties and avoid direct contact and inhalation.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For the (S)-enantiomer, storage at 2-8°C is recommended to maintain stability.[1]

Conclusion

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a well-defined chemical entity with significant potential as a synthetic intermediate. Its value lies in its identity as a protected non-natural amino acid, enabling its use in the construction of complex molecular architectures for pharmaceutical and materials science research. A clear understanding of its synthesis, characterization, and potential applications is crucial for scientists leveraging this compound in their research endeavors.

References

  • NextSDS. methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride. [Online] Available at: [Link]

  • PubChem. Methyl 2-(4-benzyloxyphenyl)acetate. [Online] Available at: [Link]

  • Appchem. Methyl 2-(2-(benzyloxy)phenyl)acetate. [Online] Available at: [Link]

  • PubChem. Methyl 2-(4-aminophenyl)acetate. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]

  • Cao, Z., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-229. Available at: [Link]

  • PubChem. Methyl 2,4-Bis(benzyloxy)phenylacetate. [Online] Available at: [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Online] Available at: [Link]

  • Zhong, Y., et al. (2014). Synthesis, Crystal Structure and Neuroprotection of Methyl 2-((4-(2-(2-Methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate. Chinese Journal of Structural Chemistry. Available at: [Link]

  • ResearchGate. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. [Online] Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Product List. [Online] Available at: [Link]

  • Buscà, P., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Journal of Medicinal Chemistry, 67(8), 6313–6326. Available at: [Link]

  • Silva, J., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320. Available at: [Link]

  • Google Patents. Advanced drug development and manufacturing.
  • Semantic Scholar. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Online] Available at: [Link]

Sources

Foundational

Pharmacological Exploitation of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate in Antiviral Drug Design

Executive Summary Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (and its free acid derivative, 4-benzyloxyphenylglycine) is a highly specialized, non-proteinogenic amino acid pharmacophore. While highly polar natural ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (and its free acid derivative, 4-benzyloxyphenylglycine) is a highly specialized, non-proteinogenic amino acid pharmacophore. While highly polar natural amino acids fail to cross lipid bilayers effectively, the esterification and benzylation of this phenylglycine derivative transform it into a rigid, lipophilic scaffold. In recent medicinal chemistry campaigns, this compound has emerged as a critical building block for synthesizing submicromolar, non-peptidic inhibitors targeting the NS2B-NS3 serine proteases of the Dengue Virus (DENV) and West Nile Virus (WNV)[1], as well as the Main Protease (Mpro) of SARS-CoV-2[2].

This technical guide dissects the mechanistic rationale, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate the biological activity of 4-benzyloxyphenylglycine derivatives.

Mechanistic Rationale: Targeting the Viral Protease

The orthoflaviviral NS2B-NS3 protease is essential for viral replication. It cleaves the viral polyprotein into functional non-structural (NS) proteins required to form the replication complex[3]. Historically, targeting this protease has been challenging because its active site is highly charged and solvent-exposed, causing traditional small-molecule inhibitors to suffer from poor cellular permeability.

The Role of the 4-Benzyloxyphenylglycine Scaffold

Incorporating the 4-benzyloxyphenylglycine moiety solves two critical structural challenges:

  • Conformational Restriction: The phenylglycine backbone restricts the conformational entropy of the inhibitor, pre-organizing it for optimal binding within the active site.

  • Hydrophobic Pocket Exploitation: The bulky 4-benzyloxy group acts as a hydrophobic anchor. It effectively displaces high-energy water molecules in the S1/S2 prime side pockets of the protease, driving binding affinity through favorable entropic gains[1].

G Polyprotein Viral Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage NS2B_NS3 NS2B-NS3 Protease NS2B_NS3->Cleavage Catalyzes ViralRep Viral Replication Complex Cleavage->ViralRep Releases NS3, NS4B, NS5 Inhibitor 4-Benzyloxyphenylglycine Derivative Inhibitor->NS2B_NS3 Competitive Inhibition

Mechanism of DENV NS2B-NS3 protease inhibition by 4-benzyloxyphenylglycine derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

The transition from basic peptide substrates to 4-benzyloxyphenylglycine-based tripeptide hybrids and benzoxaborole derivatives has yielded massive improvements in both biochemical affinity ( Ki​ ) and cellular efficacy ( EC50​ ). The table below summarizes the quantitative leaps achieved by utilizing this specific chemical scaffold.

Table 1: Comparative Inhibitory Potency of 4-Benzyloxyphenylglycine Derivatives

Compound / DerivativeTarget ProteaseBiochemical IC50​ / Ki​ Cellular EC50​ Key Structural FeatureReference
Derivative 27 DENV-2367 nM / 307 nM> 50 µMBasic 4-benzyloxyphenylglycine[1]
Derivative 83 DENV-218 nM / 12 nM3.4 µMOptimized N-terminal capping[1]
Derivative 83 WNV50 nM / 39 nM15.5 µMOptimized N-terminal capping[1]
Benzoxaborole 18 DENV-2N/A (Cell-driven)0.54 µMBoronic acid integration[2]
Benzoxaborole 18 SARS-CoV-2 Mpro6.2 µMPendingBoronic acid integration[2]

Causality Insight: The data demonstrates that while biochemical affinity ( Ki​ ) can be driven into the low nanomolar range via the benzyloxy ether extension, cellular efficacy ( EC50​ ) requires careful balancing of lipophilicity to ensure the molecule can penetrate the host cell membrane without becoming trapped in the lipid bilayer[4].

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the biological activity of these derivatives must be evaluated through a hierarchical, self-validating system. Biochemical assays prove direct target engagement, while cell-based reporter assays validate membrane permeability. Finally, cytotoxicity screens ensure that viral reduction is not an artifact of host cell death.

Workflow Synth Synthesis & Purification (4-Benzyloxyphenylglycine) Biochem In Vitro FRET Assay (Recombinant NS2B-NS3) Synth->Biochem CellBased DENV2proHeLa Reporter Assay Biochem->CellBased IC50 < 1 µM Titer Viral Titer Reduction (Huh-7 Cells) CellBased->Titer Submicromolar Activity Tox Cytotoxicity Screen (CC50 Evaluation) CellBased->Tox Titer->Tox

Hierarchical screening workflow for validating flaviviral protease inhibitors.

Protocol 1: In Vitro FRET-Based Protease Inhibition Assay

This assay isolates the biochemical interaction between the inhibitor and the recombinant protease, removing cellular variables.

  • Reagent Preparation: Express and purify recombinant DENV-2 or WNV NS2B-NS3 protease constructs in E. coli. Prepare a fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC).

  • Inhibitor Dilution: Dissolve the 4-benzyloxyphenylglycine derivative in DMSO. Create a 10-point serial dilution series to establish a precise dose-response curve.

  • Incubation: In a 96-well black microtiter plate, combine 50 mM Tris-HCl buffer (pH 9.0), 20% glycerol, 1 mM CHAPS, the recombinant protease (typically 5-10 nM), and the inhibitor. Incubate at 37°C for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add the fluorogenic substrate to a final concentration of 50 µM to initiate the reaction.

  • Kinetic Measurement: Monitor the release of AMC (7-amino-4-methylcoumarin) using a microplate reader (Excitation: 380 nm, Emission: 460 nm) continuously for 10 minutes.

  • Data Analysis: Calculate the initial velocities ( V0​ ) and use non-linear regression to determine the IC50​ and Ki​ values using the Cheng-Prusoff equation.

Protocol 2: DENV2proHeLa Cell-Based Reporter Assay

Biochemical potency does not guarantee in vivo efficacy. The DENV2proHeLa assay validates that the compound can cross the cell membrane and inhibit the protease in a complex cytosolic environment[4].

  • Cell Culture: Seed HeLa cells stably expressing a luciferase reporter construct linked via a DENV-2 NS2B-NS3 cleavage sequence into 96-well plates (10,000 cells/well).

  • Compound Treatment: Replace the media with fresh DMEM containing the inhibitor at varying concentrations (0.1 µM to 50 µM). Ensure final DMSO concentration does not exceed 1%.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Lysis and Detection: Aspirate the media, wash with PBS, and lyse the cells using a commercial luciferase assay lysis buffer. Add the luciferin substrate and immediately quantify luminescence.

  • Self-Validation (Cytotoxicity Counter-screen): In parallel, run an MTT or CellTiter-Glo assay on a duplicate plate to determine the CC50​ (50% cytotoxic concentration). The compound is only considered a true antiviral if the Selectivity Index ( SI=CC50​/EC50​ ) is > 10.

Future Perspectives

The structural versatility of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate extends far beyond flaviviruses. Recent structural biology efforts have successfully merged this scaffold with benzoxaborole warheads to create dual-acting agents capable of targeting both DENV-2 and the SARS-CoV-2 Main Protease (Mpro)[2]. Future drug development should focus on optimizing the pharmacokinetic profile of these derivatives, specifically targeting metabolic stability against hepatic cytochrome P450 enzymes while maintaining their submicromolar antiviral potency.

References

  • Discovery of Nanomolar Dengue and West Nile Virus Protease Inhibitors Containing a 4-Benzyloxyphenylglycine Residue.Journal of Medicinal Chemistry (ACS).
  • A New Class of Dengue and West Nile Virus Protease Inhibitors with Submicromolar Activity in Reporter Gene DENV-2 Protease and Viral Replication Assays.Journal of Medicinal Chemistry (ACS).
  • Orthoflaviviral Inhibitors in Clinical Trials, Preclinical In Vivo Efficacy Targeting NS2B-NS3 and Cellular Antiviral Activity via Competitive Protease Inhibition.MDPI.
  • Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases.National Institutes of Health (NIH / PMC).

Sources

Exploratory

A Comprehensive Technical Guide on Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate Derivatives in Flaviviral Protease Inhibitor Discovery

Executive Summary The development of antiviral therapeutics against flaviviruses, particularly Dengue virus (DENV) and West Nile virus (WNV), relies heavily on targeting the viral NS2B-NS3 serine protease. This enzyme is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of antiviral therapeutics against flaviviruses, particularly Dengue virus (DENV) and West Nile virus (WNV), relies heavily on targeting the viral NS2B-NS3 serine protease. This enzyme is essential for processing the viral polyprotein into functional units. Recent breakthroughs in medicinal chemistry have highlighted methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate —and its free acid counterpart, 4-benzyloxyphenylglycine—as highly potent, non-natural peptidic building blocks[1]. By incorporating these derivatives into peptide hybrids, researchers have achieved low-nanomolar inhibitory affinities and successfully bridged the gap between biochemical potency and cellular efficacy[2].

This technical guide provides an in-depth analysis of the chemical rationale, synthetic methodologies, and biological evaluation protocols surrounding these derivatives, designed for drug development professionals.

Chemical Rationale & Structural Significance

Natural peptides are notoriously poor drug candidates due to their rapid degradation by host proteases and poor membrane permeability. To circumvent this, drug discovery campaigns utilize non-natural amino acids to impart proteolytic stability and probe specific spatial geometries within the protease active site[1].

The structural logic of methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is tri-fold:

  • The Phenylglycine Core: Unlike natural tyrosine or phenylalanine, the phenylglycine scaffold restricts the conformational flexibility of the side chain, locking the molecule into a highly specific vector that optimizes binding thermodynamics within the S1/S2 pockets of the NS2B-NS3 protease[1].

  • The Benzyloxy Ether: The addition of a benzyl group to the para-hydroxyl position acts as a lipophilic anchor. This fragment growth strategy exploits hydrophobic interactions within the viral protease, significantly driving down the dissociation constant ( Ki​ )[1].

  • The Methyl Ester: Utilizing the methyl ester variant rather than the free carboxylic acid serves a dual purpose. Chemically, it prevents unwanted self-condensation during subsequent peptide coupling steps. Biologically, the lipophilic masking of the carboxylate significantly enhances passive membrane permeability in cellular assays, acting as a prodrug that is subsequently cleaved by intracellular esterases to yield the active inhibitor[2].

Synthetic Methodology: The Self-Validating Protocol

The synthesis of methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate requires precise chemoselectivity. Because 4-hydroxyphenylglycine contains three reactive centers (an amino group, a carboxyl group, and a phenolic hydroxyl), standard alkylation would result in a chaotic mixture of N-, O-, and C-alkylated products.

To solve this, a Copper(II) complexation strategy is employed. This is a self-validating, atom-economical system: the Cu(II) ion selectively coordinates the amino and carboxyl groups, acting as a transient protecting group and leaving only the phenolic hydroxyl exposed for alkylation[1].

Step-by-Step Protocol: Synthesis of the Building Block
  • Cu(II) Complexation:

    • Procedure: Dissolve 4-hydroxyphenylglycine in aqueous NaOH. Add an aqueous solution of Copper(II) sulfate ( CuSO4​ ) dropwise.

    • Causality: The alkaline environment deprotonates the amino and carboxyl groups, facilitating the formation of a deep blue, bidentate Cu(II) chelate. This sterically and electronically shields the N- and C-termini.

  • Selective O-Alkylation:

    • Procedure: Add benzyl bromide to the reaction mixture and heat to 60°C for 12 hours.

    • Causality: The free phenolic hydroxyl undergoes a classic Williamson ether synthesis. The Cu(II) complex is completely unreactive to the benzyl halide, ensuring 100% O-selectivity.

  • Decomplexation:

    • Procedure: Cool the mixture and add Ethylenediaminetetraacetic acid (EDTA) or bubble H2​S gas through the solution.

    • Causality: EDTA is not merely a purification step; it thermodynamically drives the removal of Cu(II) from the amino acid by forming a highly stable, water-soluble chelate ( Kd​≈10−18 ). This frees the 4-benzyloxyphenylglycine without requiring harsh acidic conditions that might cleave the newly formed ether.

  • Esterification:

    • Procedure: Suspend the purified 4-benzyloxyphenylglycine in anhydrous methanol. Slowly add thionyl chloride ( SOCl2​ ) at 0°C, then reflux.

    • Causality: SOCl2​ reacts with methanol to generate HCl in situ. This creates the strictly anhydrous acidic environment necessary for Fischer esterification, preventing aqueous hydrolysis and yielding the final methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate hydrochloride salt.

Fragment-Based Optimization & SAR Profiling

The integration of this building block into potent inhibitors relies on a fragment merging strategy[1]. By independently optimizing the C-terminal 4-benzyloxyphenylglycine (which probes the S1 pocket) and merging it with an optimized N-terminal cap, the binding affinity multiplies synergistically rather than additively.

SAR_Workflow Start 4-Hydroxyphenylglycine Core Scaffold Step1 Fragment Growth: Benzyl Ether Formation Start->Step1 Cu(II) Complexation & Alkylation Step2 C- & N-Terminal Optimization Step1->Step2 SAR Mapping Step3 Fragment Merging: Tripeptide Hybrids Step2->Step3 Hybridization InVitro Biochemical Assay (Ki < 20 nM) Step3->InVitro Affinity Profiling Cellular Cell-Based Assay (EC50 < 4 µM) InVitro->Cellular in vitro Validation

Fragment-based optimization of 4-benzyloxyphenylglycine derivatives.

Quantitative SAR Data

The following table summarizes the structure-activity relationship (SAR) data for key derivatives synthesized via this methodology, demonstrating the leap from micromolar fragments to nanomolar merged hybrids[1],[3],[4].

CompoundStructural ModificationDENV-2 IC₅₀ (nM)WNV IC₅₀ (nM)Cell-based EC₅₀ (µM)
27 Base fragment (benzyl ether)367728N/A
86 4-CF₃-benzyl ether + thien-2-yl cap2811715.5
83 Tripeptide hybrid (merged)18503.4

Note: Compound 83 represents a 20-fold affinity improvement at DENV-2 compared to the base fragment, validating the fragment merging approach[4].

Biological Evaluation: Bridging Biochemical and Cellular Efficacy

A critical failure point in protease inhibitor development is the drop-off between biochemical affinity and cellular efficacy. To ensure self-validating data, researchers employ a two-tiered assay system: a biochemical FRET assay backed by HPLC, and a cellular luciferase reporter assay[1],[2].

Protocol 1: Biochemical FRET & HPLC Validation
  • Mechanism: Recombinant NS2B-NS3 protease is incubated with the inhibitor, followed by the addition of a fluorogenic substrate (e.g., Boc-Gly-Arg-Arg-AMC). Cleavage releases the AMC fluorophore (Excitation 320 nm / Emission 405 nm)[4].

  • The Causality of HPLC Validation: Fluorescent assays are prone to false positives from Pan-Assay Interference Compounds (PAINS) that either quench fluorescence or auto-fluoresce. By running parallel HPLC assays to physically quantify the cleaved substrate peaks, researchers definitively rule out optical interference, ensuring the Ki​ values represent true thermodynamic binding[1].

Protocol 2: DENV2proHeLa Cell-Based Reporter Assay

To measure intracellular efficacy, a luciferase-based DENV-2 protease reporter system in HeLa cells (DENV2proHeLa) is utilized[2].

Assay_Mechanism Inhibitor 4-Benzyloxyphenylglycine Inhibitor Protease DENV-2 NS2B-NS3 Protease Complex Inhibitor->Protease Competitive Binding Cleavage Substrate Cleavage Inhibitor->Cleavage Prevents Cleavage Reporter Luciferase Reporter (DENV2proHeLa) Protease->Reporter Expressed in HeLa Reporter->Cleavage Basal Activity Signal Luminescence Quantification Cleavage->Signal Readout

Mechanism of the DENV2proHeLa luciferase reporter assay.

  • Procedure: HeLa cells are transfected with a plasmid encoding the viral protease and a luciferase reporter linked by a protease-specific cleavage sequence. Cells are incubated with the esterified inhibitor (which permeates the membrane).

  • Causality: If the inhibitor successfully crosses the lipid bilayer and engages the protease, the luciferase reporter is not cleaved, resulting in a quantifiable shift in the luminescence signal. This protocol inherently filters out compounds with poor pharmacokinetics or high cytotoxicity, proving that the 4-benzyloxyphenylglycine chemotype is viable in a complex cellular environment[2].

Conclusion

The utilization of methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate derivatives represents a masterclass in rational drug design. By combining the rigid geometry of phenylglycine with the lipophilic targeting of a benzyl ether and the prodrug capabilities of a methyl ester, researchers have unlocked a new class of submicromolar flaviviral protease inhibitors. The rigorous, self-validating protocols—from Cu(II)-mediated chemoselective synthesis to dual-tiered biological screening—establish a robust pipeline for future antiviral therapeutics.

References

  • Behnam, M. A. M., Graf, D., Bartenschlager, R., Zlotos, D. P., & Klein, C. D. (2015). Discovery of Nanomolar Dengue and West Nile Virus Protease Inhibitors Containing a 4-Benzyloxyphenylglycine Residue. Journal of Medicinal Chemistry, 58(23), 9354-9370. URL: [Link]

  • Kühl, N., Graf, D., Bock, J., Behnam, M. A. M., Leuthold, M.-M., & Klein, C. D. (2020). A New Class of Dengue and West Nile Virus Protease Inhibitors with Submicromolar Activity in Reporter Gene DENV-2 Protease and Viral Replication Assays. Journal of Medicinal Chemistry, 63(15), 8179-8197. URL: [Link]

Sources

Foundational

Solvation Dynamics and Thermodynamic Modeling of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate in Organic Media

Executive Summary Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a highly specialized, non-natural amino acid derivative utilized extensively as a chiral building block in the synthesis of peptidomimetics, beta-lactam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a highly specialized, non-natural amino acid derivative utilized extensively as a chiral building block in the synthesis of peptidomimetics, beta-lactam antibiotics, and advanced active pharmaceutical ingredients (APIs). In drug development, the transition from aqueous biological environments to organic synthetic media requires a precise understanding of solvation thermodynamics.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate. By deconstructing its structural elements and presenting self-validating empirical protocols, this guide empowers process chemists to optimize solvent selection for extraction, crystallization, and coupling reactions.

Mechanistic Foundations of Solvation

To engineer an effective solvent system, we must first analyze the causality behind the molecule's interactions with organic media.

Zwitterion Disruption via Esterification

Free amino acids exist predominantly as zwitterions in their solid state, characterized by a highly stable, electrostatically bound crystal lattice that renders them virtually insoluble in non-aqueous organic solvents. The esterification of the carboxyl group to form a methyl ester fundamentally disrupts this zwitterionic network. By removing the negative charge on the carboxylate, the lattice energy is significantly lowered, shifting the molecule's solubility profile entirely toward organic media[1].

Structural Contributions to Solubility

The solvation of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is governed by three distinct structural domains:

  • The Methyl Ester Core: Acts as a polar hydrogen-bond acceptor, facilitating solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, Tetrahydrofuran).

  • The Primary Amine: Functions as both a hydrogen-bond donor and acceptor. Its basicity introduces a critical pH-dependent variable into the solvation equation.

  • The 4-Benzyloxyphenyl Moiety: This bulky, highly lipophilic ether dominates the molecule's surface area. It drives strong dispersion forces ( δD​ ) and π−π stacking interactions, creating a high affinity for aromatic and halogenated solvents.

The Free Base vs. Hydrochloride Salt Dichotomy

In process chemistry, amino acid methyl esters are highly prone to spontaneous auto-condensation, forming diketopiperazines. To ensure long-term stability, this compound is almost exclusively synthesized, stored, and shipped as its hydrochloride salt (CAS 69189-06-6) [2]. The choice between the free base and the HCl salt dictates the entire solvent strategy. The free base is highly lipophilic, whereas the HCl salt requires solvents with high dielectric constants to overcome the ionic lattice energy.

Solvation Molecule Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate Ester Methyl Ester Group (Disrupts Zwitterion) Molecule->Ester Amine Primary Amine (H-Bond Donor/Acceptor) Molecule->Amine Aryl Benzyloxy-phenyl Core (Highly Lipophilic, pi-pi) Molecule->Aryl Solv1 High Affinity for DCM, EtOAc, THF Ester->Solv1 Solv2 pH Dependent Solvation (Salt vs Free Base) Amine->Solv2 Solv3 Strong Affinity for Aromatic/Non-polar Solvents Aryl->Solv3

Caption: Structural elements dictating the solvation pathways of the target molecule.

Predictive Solubility Profiling

Based on Hansen Solubility Parameters (HSP) and empirical data from structurally analogous phenylglycine derivatives [3], the following table summarizes the predicted quantitative solubility behavior of both the free base and the HCl salt.

Table 1: Estimated Solubility Profile in Common Organic Solvents

Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityMechanistic Rationale
Halogenated Dichloromethane (DCM)High (>100 mg/mL)Low (<5 mg/mL)Excellent matching of dispersion forces for the lipophilic benzyloxy group.
Esters Ethyl Acetate (EtOAc)High (>50 mg/mL)Low (<5 mg/mL)Dipole-dipole interactions align perfectly with the methyl ester moiety.
Ethers Tetrahydrofuran (THF)High (>100 mg/mL)Moderate (~20 mg/mL)THF acts as a strong H-bond acceptor for the primary amine.
Alcohols Methanol (MeOH)Moderate (~30 mg/mL)High (>100 mg/mL)High dielectric constant dissociates the HCl salt; strong H-bonding network.
Dipolar Aprotic Dimethyl Sulfoxide (DMSO)Moderate (~40 mg/mL)High (>150 mg/mL)Maximum polarity and solvation of ionic species; ideal for NMR or stock solutions[4].
Hydrocarbons Hexanes / HeptaneLow (<5 mg/mL)InsolubleLacks the polarity to interact with the ester or amine groups.

Experimental Workflows for Empirical Determination

To transition from predictive modeling to precise process engineering, empirical solubility data must be generated. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Protocol: Self-Validating Isothermal Gravimetric Method

Purpose: To determine the absolute thermodynamic solubility of the compound in pure organic solvents at a specific temperature (e.g., 25°C). Causality: Gravimetric analysis is chosen over HPLC for initial screening because it is independent of chromophore variations and does not require pre-established calibration curves, eliminating systemic analytical errors.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (approx. 500 mg) to a 10 mL glass vial containing 5 mL of the target organic solvent.

  • Equilibration: Seal the vial and submerge it in a thermostatic shaking water bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM.

    • Causality: Agitation must be maintained for a minimum of 72 hours. Shorter durations risk measuring kinetic solubility (supersaturation) rather than true thermodynamic equilibrium.

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 15 minutes at 25°C using a temperature-controlled centrifuge to rapidly pellet the undissolved solid.

  • Sampling & Gravimetry: Carefully extract exactly 1.00 mL of the clear supernatant using a pre-warmed positive displacement pipette. Transfer to a pre-weighed glass vial ( Wempty​ ).

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying in a vacuum oven at 40°C until a constant weight is achieved ( Wfull​ ).

  • Calculation: Solubility ( S ) in mg/mL is calculated as: S=(Wfull​−Wempty​)×1000 .

Self-Validation Checkpoint: To confirm true thermodynamic equilibrium and rule out kinetic artifacts, sample the supernatant at t=48 h and t=72 h . The system is validated if the mass difference between the two time points is Δm<2% . If Δm>2% , the system has not reached equilibrium; extend agitation by 24 hours.

Workflow Prep Solvent & Solute Preparation Equil Isothermal Equilibration (72h) Prep->Equil Excess Solute Sep Phase Separation (Centrifugation) Equil->Sep Constant Temp Grav Gravimetric Analysis Sep->Grav Supernatant Calc Thermodynamic Modeling Grav->Calc Mass Fraction

Caption: Self-validating isothermal gravimetric workflow for thermodynamic solubility.

Protocol: Laser Monitoring Observation for Binary Mixtures

When utilizing mixed solvent systems (e.g., Methanol + Water for crystallization of the HCl salt), the dynamic laser monitoring technique is required to map the metastable zone width [3].

  • Suspend a known mass of the solute in a binary solvent mixture within a jacketed crystallizer equipped with a magnetic stirrer and a laser transmission probe.

  • Heat the system at a controlled rate of 0.1 K/min.

  • The laser intensity passing through the suspension is continuously recorded.

  • Causality: As the solid dissolves, turbidity decreases. The exact dissolution temperature ( Tdiss​ ) is recorded at the precise moment laser transmittance reaches 100% (maximum plateau). This provides highly accurate temperature-dependent solubility curves necessary for cooling crystallization design.

Data Presentation: Thermodynamic Modeling

Once empirical data is gathered across various temperatures, it must be mathematically correlated to predict behavior outside the tested parameters. The following models are standard for amino acid ester derivatives.

Table 2: Thermodynamic Models for Solubility Correlation

Thermodynamic ModelEquation StructureApplication in Process Chemistry
Modified Apelblat Model lnx=A+TB​+Cln(T) Best for predicting solubility in pure organic solvents across a wide temperature gradient.
Jouyban-Acree Model lnxm​=y1​lnx1​+y2​lnx2​+Ty1​y2​​∑Ji​(y1​−y2​)i Essential for binary mixed solvents (e.g., anti-solvent crystallization). Accounts for co-solvent interactions.
Van't Hoff Equation lnx=−RTΔHdiss​​+RΔSdiss​​ Used to calculate the apparent enthalpy ( ΔH ) and entropy ( ΔS ) of the dissolution process.

References

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Cited in Acta Crystallographica Section E regarding the esterification of amino acids for increased organic solubility.[Link]

  • NextSDS Chemical Database. Chemical substance information for methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride (CAS 69189-06-6).[Link]

  • Journal of Chemical & Engineering Data (2022). Solubility Determination and Correlation for Bis(2-hydroxyethyl) Terephthalate (BHET) in Four Binary Solvents. (Discusses thermodynamic modeling and laser monitoring techniques applicable to phenylglycine ester hydrochlorides).[Link]

  • National Institutes of Health (PMC). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (Details the solvation behavior of amino acid methyl ester hydrochlorides in DMSO and Chloroform).[Link]

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Abstract Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a valuable, non-proteinogenic α-amino acid ester derivative. Its structure serves as a crucial building block in medicinal chemistry, particularly in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a valuable, non-proteinogenic α-amino acid ester derivative. Its structure serves as a crucial building block in medicinal chemistry, particularly in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note provides a detailed, three-part protocol for the laboratory-scale synthesis of this target compound. The synthetic strategy is rooted in fundamental organic chemistry principles, commencing with the Williamson ether synthesis to prepare the key aldehyde intermediate, 4-(benzyloxy)benzaldehyde. This is followed by a classical Strecker amino acid synthesis to introduce the α-amino nitrile functionality, and culminates in a one-pot acidic methanolysis to concurrently hydrolyze the nitrile and esterify the resulting carboxylic acid. This guide is designed for researchers and scientists in drug development, offering not just a stepwise procedure but also the underlying chemical principles, safety considerations, and process logic to ensure a successful and reproducible outcome.

Introduction: Strategic Importance and Synthetic Rationale

The phenylglycine scaffold is a privileged motif in drug discovery. The specific derivative, Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate, incorporates a benzyl-protected phenol, which allows for selective deprotection and further functionalization in later synthetic stages. The chosen synthetic pathway is a robust and scalable three-stage process that relies on well-established and high-yielding reactions.

  • Stage 1: O-Benzylation. The synthesis begins with the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde. A Williamson ether synthesis is employed, utilizing benzyl bromide under basic conditions. This is a critical step to prevent the acidic phenol from interfering with subsequent reactions, particularly the Strecker synthesis.[1]

  • Stage 2: Strecker Synthesis. This cornerstone of amino acid synthesis provides an efficient method for converting an aldehyde into an α-amino nitrile.[2] The reaction proceeds via the in situ formation of an imine from 4-(benzyloxy)benzaldehyde and ammonia, which is then attacked by a cyanide nucleophile. This method is highly effective for creating the crucial α-amino carbon center.

  • Stage 3: Hydrolysis and Esterification. The terminal α-amino nitrile is converted to the target methyl ester. This is efficiently achieved in a one-pot procedure using methanolic hydrochloric acid. The strong acidic conditions facilitate both the hydrolysis of the nitrile to a carboxylic acid and the subsequent Fischer esterification to the methyl ester.[3]

The overall synthetic pathway is depicted below.

G cluster_0 Overall Synthetic Scheme A 4-Hydroxybenzaldehyde B 4-(Benzyloxy)benzaldehyde A->B  Stage 1: Williamson Ether Synthesis (BnBr, K2CO3) C 2-Amino-2-(4-(benzyloxy)phenyl)acetonitrile B->C  Stage 2: Strecker Synthesis (NH4Cl, NaCN) D Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate C->D  Stage 3: Hydrolysis & Esterification (MeOH, HCl)

Caption: Overall reaction scheme for the synthesis of the target compound.

Experimental Protocols

Stage 1: Synthesis of 4-(Benzyloxy)benzaldehyde

Principle: This reaction is a classic Williamson ether synthesis. Anhydrous potassium carbonate acts as a base to deprotonate the weakly acidic 4-hydroxybenzaldehyde, forming a phenoxide intermediate. This nucleophilic phenoxide then displaces the bromide from benzyl bromide in an SN2 reaction to form the benzyl ether. Ethanol is a suitable polar aprotic solvent for this transformation.[1]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Hydroxybenzaldehyde122.1210.0 g81.89
Benzyl Bromide171.0410.5 mL (15.1 g)88.28
Anhydrous K₂CO₃138.2122.6 g163.5
Ethanol (95%)46.07150 mL-
Diethyl Ether74.12100 mL-
5% NaOH Solution-50 mL-
Saturated NaCl (Brine)-100 mL-
Anhydrous MgSO₄120.3710 g-

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 4-hydroxybenzaldehyde (10.0 g), anhydrous potassium carbonate (22.6 g), and ethanol (150 mL).

  • Initiation: Begin stirring the suspension and add benzyl bromide (10.5 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Filtration): After cooling to room temperature, filter the solid potassium salts using a Büchner funnel and wash the residue with small portions of ethanol.

  • Work-up (Solvent Removal): Combine the filtrate and washings, and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up (Extraction): Dissolve the resulting residue in diethyl ether (100 mL). Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous NaOH (1 x 50 mL) to remove any unreacted 4-hydroxybenzaldehyde, followed by distilled water (2 x 50 mL), and finally saturated NaCl solution (1 x 50 mL).[1]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from ethanol to afford 4-(benzyloxy)benzaldehyde as colorless crystals. Expected yield: ~85-90%.

Safety Precautions:

  • Benzyl bromide is a lachrymator and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Ethanol is flammable. Ensure heating is performed using a heating mantle and that no open flames are present.

Stage 2: Strecker Synthesis of 2-Amino-2-(4-(benzyloxy)phenyl)acetonitrile

Principle: This one-pot, three-component reaction begins with the formation of an imine from the reaction of 4-(benzyloxy)benzaldehyde with ammonia (generated in situ from ammonium chloride). The subsequent nucleophilic addition of the cyanide ion to the imine carbon forms the stable α-amino nitrile product.[2]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-(Benzyloxy)benzaldehyde212.2410.0 g47.11
Ammonium Chloride (NH₄Cl)53.492.76 g51.82
Sodium Cyanide (NaCN)49.012.54 g51.82
Methanol32.0450 mL-
Water18.0225 mL-
Diethyl Ether74.12100 mL-

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzyloxy)benzaldehyde (10.0 g) in methanol (50 mL).

  • Amine & Cyanide Addition: In a separate beaker, dissolve ammonium chloride (2.76 g) and sodium cyanide (2.54 g) in distilled water (25 mL). Caution: This solution is highly toxic and basic.

  • Reaction: Cool the aldehyde solution in an ice bath. Slowly add the aqueous ammonium chloride/sodium cyanide solution to the stirred aldehyde solution over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. A precipitate of the product should form over time.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove inorganic salts, followed by a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the resulting white to off-white solid in a vacuum oven at 40 °C. The product is often of sufficient purity for the next step without further purification. Expected yield: ~90-95%.

Critical Safety Precautions:

  • Sodium Cyanide is extremely toxic and fatal if ingested, inhaled, or absorbed through the skin. All operations must be performed in a certified chemical fume hood. Wear nitrile gloves (double-gloved is recommended), a lab coat, and chemical splash goggles at all times.

  • Never allow cyanide salts to come into contact with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional guidelines.

  • Have a cyanide antidote kit readily accessible and ensure you are trained in its use.

Stage 3: One-Pot Hydrolysis and Esterification to Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Principle: This transformation is conducted in a single step using a large excess of methanol under strongly acidic conditions. The acid (HCl) protonates the nitrile nitrogen, making the carbon susceptible to nucleophilic attack by methanol. This initially forms an imidate ester, which is then hydrolyzed by water present in the system to the carboxylic acid. The excess methanol and acidic conditions then drive the Fischer esterification equilibrium towards the formation of the final methyl ester product.[3]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-2-(4-(benzyloxy)phenyl)acetonitrile238.2910.0 g41.96
Methanol (Anhydrous)32.04150 mL-
Acetyl Chloride78.509.2 mL (10.2 g)129.9
Diethyl Ether74.12100 mL-
Saturated NaHCO₃ Soln.-~150 mL-

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.

  • Preparation of Methanolic HCl: Cool the anhydrous methanol (150 mL) in an ice-water bath. In a fume hood , add acetyl chloride (9.2 mL) dropwise to the cold, stirred methanol. This exothermic reaction generates anhydrous HCl in situ.

  • Reaction: To this freshly prepared acidic methanol solution, add the α-amino nitrile (10.0 g) in one portion.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux for 24-36 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up (Solvent Removal): Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Work-up (Neutralization): Dissolve the residue in a mixture of diethyl ether (100 mL) and water (50 mL). Carefully transfer to a separatory funnel. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions until effervescence ceases and the aqueous layer is basic (pH ~8-9). Caution: Significant CO₂ evolution will occur. Vent the funnel frequently.

  • Work-up (Extraction): Separate the layers and extract the aqueous phase with two additional portions of diethyl ether (2 x 50 mL).

  • Drying and Isolation: Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product as a white solid or pale oil.

Safety Precautions:

  • Acetyl chloride is highly corrosive and reacts violently with water. Handle only in a fume hood.

  • The neutralization step generates significant gas pressure. Perform it slowly and with frequent venting.

Comprehensive Workflow Diagram

Caption: Detailed experimental workflow from starting materials to the final product.

References

  • Organic Syntheses. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available from: [Link]

  • Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. (2022). Available from: [Link]

  • Master Organic Chemistry. The Strecker Amino Acid Synthesis. (2018). Available from: [Link]

  • Kennedy, A. R., & Oswald, I. D. H. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. (2024). Available from: [Link]

Sources

Application

Application Note: Utilizing Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate in Advanced Peptide Synthesis

Executive Summary Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (commonly supplied as a hydrochloride salt, [1]) is a highly versatile, non-natural amino acid derivative utilized in advanced peptide engineering and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (commonly supplied as a hydrochloride salt, [1]) is a highly versatile, non-natural amino acid derivative utilized in advanced peptide engineering and drug discovery. Structurally derived from phenylglycine (Phg), it features a rigidifying aromatic backbone, a para-benzyloxy (-OBzl) protecting group, and a C-terminal methyl ester.

This application note provides an authoritative guide for drug development professionals on integrating this building block into both solution-phase and Solid-Phase Peptide Synthesis (SPPS). Critical emphasis is placed on overcoming the notorious base-catalyzed racemization associated with phenylglycine derivatives through optimized, self-validating experimental protocols.

Mechanistic Insights & Causality

To effectively utilize this compound, researchers must understand the causality behind its structural behavior during synthesis:

Conformational Restriction

Unlike standard aromatic amino acids (e.g., Tyrosine or Phenylalanine), phenylglycine derivatives lack a β -methylene group. This structural absence brings the aromatic ring directly adjacent to the α -carbon, severely restricting the ϕ and ψ dihedral angles of the peptide backbone. This rigidity is strategically exploited to lock peptides into specific bioactive conformations (such as β -turns) or to disrupt α -helices, thereby increasing target affinity and proteolytic stability.

Orthogonal Protection Strategy

The para-benzyloxy (-OBzl) group serves as a robust protecting group for the phenolic hydroxyl. It is completely orthogonal to standard Fmoc/Boc chemistry. While standard tert-butyl (-OtBu) protecting groups are cleaved by Trifluoroacetic Acid (TFA), the -OBzl group remains stable during repetitive TFA or piperidine treatments. It is cleanly removed via catalytic hydrogenolysis (Pd/C, H2​ ) or strong acids (HF) at the final stage of synthesis, allowing for orthogonal post-cleavage modifications.

The Racemization Challenge

A critical bottleneck in utilizing phenylglycine derivatives is their high propensity for base-catalyzed epimerization[2]. The α -proton is highly acidic because the resulting carbanion is stabilized by both the adjacent carbonyl group and the extended π -system of the aromatic ring[2]. Exposure to strong bases (like DIPEA or piperidine) during activation or Fmoc-deprotection leads to rapid enolization and subsequent racemization. As demonstrated by, standard HATU/DIPEA coupling can result in significant loss of stereochemical integrity, necessitating the use of specialized coupling reagents[3].

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that stereochemical integrity and chemical purity are maintained and verified at each step.

Protocol A: Mild Saponification to Free Acid (For SPPS Integration)

Purpose: To convert the C-terminal methyl ester to a free carboxylic acid for coupling onto a solid support or an N-terminal amine in SPPS. Causality: Saponification must be performed under strictly controlled, mildly basic conditions at 0°C to prevent the base-catalyzed racemization described above.

  • Protection & Neutralization: Dissolve Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate hydrochloride (1.0 eq) in a 3:1 mixture of THF: H2​O and cool to 0°C in an ice bath. Add Boc2​O (1.1 eq) and NaHCO3​ (2.5 eq) to simultaneously protect the free amine (preventing self-condensation) while neutralizing the HCl salt. Stir for 4 hours at room temperature.

  • Controlled Hydrolysis: Re-cool the reaction mixture to exactly 0°C. Add exactly 1.05 eq of LiOH· H2​O dissolved in minimal water dropwise over 15 minutes.

    • Expert Insight: Using excess LiOH or allowing the temperature to rise above 4°C will immediately induce epimerization at the α -carbon.

  • Validation Check (TLC/LCMS): Monitor the consumption of the methyl ester via LCMS. The reaction should reach completion within 2–3 hours.

  • Workup: Acidify the aqueous layer to pH 3 using 1M KHSO4​ at 0°C. Extract with Ethyl Acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield Boc-Phg(4-OBzl)-OH.

Protocol B: Epimerization-Free Peptide Coupling

Purpose: Coupling the Phg derivative to a growing peptide chain without loss of stereochemistry. Causality: Replacing the standard HATU/DIPEA system with COMU and 2,4,6-trimethylpyridine (TMP) prevents α -proton abstraction[3]. TMP is highly sterically hindered, acting as a non-nucleophilic base that activates the coupling reagent without deprotonating the chiral center[4].

  • Pre-activation: Dissolve the N-protected amino acid (e.g., Fmoc-AA-OH) (1.2 eq) and COMU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add TMP (2.4 eq) to the solution and pre-activate for exactly 2 minutes.

  • Coupling: Add the C-terminal protected Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (1.0 eq) to the mixture. Stir at room temperature for 1–2 hours.

  • Validation Check (Chiral HPLC): Cleave a micro-aliquot and analyze the crude mixture via chiral HPLC. The use of COMU/TMP typically retains >95% stereochemical purity (L-isomer), whereas traditional HATU/DIPEA can result in up to 30-50% D-isomer contamination[3].

Data Presentation

Table 1: Comparative Properties of Phg(4-OBzl) vs. Standard Tyrosine

ParameterPhg(4-OBzl) DerivativeTyrosine(tBu) DerivativeSynthesis Impact
Backbone Flexibility Highly restricted ( ϕ / ψ angles locked)FlexiblePhg induces turns/rigidity; Tyr is flexible.
α -Proton Acidity High (Stabilized by adjacent aryl group)Low (Buffered by β -methylene)Phg requires specialized coupling to avoid epimerization.
Side-Chain Protection Benzyl ether (-OBzl)tert-Butyl ether (-OtBu)OBzl is TFA-stable; OtBu is TFA-labile.
Global Deprotection Catalytic H2​ , Pd/C, or HF95% TFAPhg(4-OBzl) enables orthogonal post-cleavage modification.

Process Visualization

Workflow A Methyl 2-amino-2-(4- (benzyloxy)phenyl)acetate B Solution-Phase Synthesis A->B Direct use C Saponification (LiOH) Free Acid Preparation A->C Hydrolysis E Fmoc-Coupling (COMU/TMP) B->E N-term extension D Solid-Phase Peptide Synthesis (SPPS) C->D SPPS Integration D->E Chain elongation F Global Deprotection (Pd/C H2) E->F Final Cleavage

Workflow for integrating the phenylglycine derivative into peptide synthesis.

Racemization A Fmoc-Phg(4-OBzl)-OH Activated Ester B Strong Base (DIPEA/Piperidine) A->B Standard Protocol E Mild Base (TMP) + COMU/DEPBT A->E Optimized Protocol C Alpha-Proton Abstraction (Enolization) B->C D Racemization (D/L mixture) C->D F Stereoretention (>95% L-isomer) E->F Prevents enolization

Base-catalyzed racemization pathway and optimized mitigation strategy using COMU/TMP.

References

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. Retrieved from:[Link]

  • Sari, S. et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from:[Link]

Sources

Method

Comprehensive Analytical Characterization and Method Validation Protocol for Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Executive Summary Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (often utilized as its hydrochloride salt, CAS 69189-06-6)[1] is a highly versatile, non-natural amino acid derivative. Featuring a chiral alpha-carbon, a m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (often utilized as its hydrochloride salt, CAS 69189-06-6)[1] is a highly versatile, non-natural amino acid derivative. Featuring a chiral alpha-carbon, a methyl ester, and a bulky benzyloxy ether protecting group, it serves as a critical building block in advanced peptide synthesis and small-molecule active pharmaceutical ingredient (API) development. Due to its structural complexity and the potential for stereoisomerism, rigorous analytical characterization is mandatory.

This application note provides a self-validating framework for the structural elucidation, purity assay, and enantiomeric profiling of this compound. The methodologies are grounded in compendial standards, specifically USP <761> for Nuclear Magnetic Resonance (NMR)[2], USP <621> for Chromatography[3], and the ICH Q2(R2) guidelines for analytical method validation[4].

Module 1: Structural Elucidation & Identity Testing

To definitively confirm the molecular architecture and rule out structural isomers, orthogonal spectroscopic techniques are employed.

Causality in Experimental Design
  • NMR Spectroscopy (USP <761>): 1H and 13C NMR provide atomic-level connectivity. DMSO- d6​ is intentionally selected as the solvent over CDCl 3​ . Protic exchange in CDCl 3​ often broadens or obscures the primary amine (-NH 2​ ) protons. In DMSO- d6​ , hydrogen bonding with the solvent slows this exchange, allowing the amine protons to be observed as a distinct, quantifiable broad singlet, which is critical for quantitative NMR (qNMR) workflows[5].

  • High-Resolution Mass Spectrometry (HRMS): Electrospray Ionization Time-of-Flight (ESI-TOF) MS is utilized in positive ion mode to confirm the exact mass of the [M+H] + adduct. The theoretical exact mass for C 16​ H 17​ NO 3​ is 271.1208 Da, yielding an expected [M+H] + of 272.1287 m/z.

Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (ppm)MultiplicityIntegrationAssignment / Structural Feature
~8.50Broad singlet2H-NH 2​ (Protonated as HCl salt)
7.30 - 7.45Multiplet5HPhenyl ring (Benzyloxy group)
7.35Doublet (J ≈ 8.5 Hz)2HAr-H (AA'BB' system, adjacent to alpha-C)
7.05Doublet (J ≈ 8.5 Hz)2HAr-H (AA'BB' system, adjacent to ether O)
5.10Singlet2H-O-CH 2​ -Ph (Benzyloxy methylene)
5.05Singlet1HAlpha-CH (Chiral center)
3.65Singlet3H-O-CH 3​ (Methyl ester)

Module 2: Chromatographic Purity & Enantiomeric Profiling

Chromatographic methods must separate the active compound from synthetic precursors (e.g., 4-benzyloxyphenylglycine) and degradation products (e.g., ester hydrolysis).

Causality in Experimental Design
  • Achiral RP-HPLC (USP <621>): A totally porous particle (TPP) or superficially porous particle (SPP) C18 column is used to maximize theoretical plates (N)[3]. The mobile phase must be acidified (e.g., 0.1% Trifluoroacetic acid). This low pH fully protonates the alpha-amine, preventing secondary interactions with residual silanols on the stationary phase. Without this acidification, severe peak tailing occurs, which would fail the USP tailing factor ( T≤2.0 ) and resolution ( Rs​ ) system suitability requirements[6].

  • Chiral NP-HPLC: To determine enantiomeric excess (ee), a normal-phase chiral method is required. An immobilized amylose-based stationary phase is ideal because the benzyloxy and phenyl rings engage in strong π−π interactions with the chiral selector. Crucially, 0.1% Diethylamine (DEA) is added to the Hexane/Isopropanol mobile phase. DEA acts as a competitive basic modifier, masking active sites on the silica support and ensuring sharp peak shapes for the primary amine.

AnalyticalWorkflow Start Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate Characterization Workflow Struct Structural Elucidation (USP <761> & HRMS) Start->Struct Purity Purity & Assay (USP <621> HPLC) Start->Purity Valid Method Validation (ICH Q2(R2)) Start->Valid NMR 1H & 13C NMR Connectivity & Identity Struct->NMR MS HRMS (ESI-TOF) Exact Mass [M+H]+ Struct->MS Achiral Achiral RP-HPLC Chemical Purity Purity->Achiral Chiral Chiral NP-HPLC Enantiomeric Excess Purity->Chiral Achiral->Valid Validated per ICH Chiral->Valid Validated per ICH

Caption: Comprehensive analytical workflow linking structural elucidation, purity assays, and validation.

ChiralMethod Init Select Chiral Stationary Phase (Amylose-based CSP) Screen Screen Mobile Phases (Hexane/IPA vs. Hexane/EtOH) Init->Screen Eval Evaluate Resolution (Rs) Target: Rs > 2.0 Screen->Eval Opt Optimize Modifier Add 0.1% DEA to suppress tailing Eval->Opt Rs > 1.5 (Tailing present) Fail Rs < 1.5 Change CSP or Solvent Eval->Fail Rs < 1.5 (Co-elution) Success Finalize Method Proceed to Validation Opt->Success Fail->Init Iteration

Caption: Decision tree for chiral HPLC method development, highlighting the critical use of DEA modifiers.

Module 3: Analytical Method Validation Framework (ICH Q2(R2))

Any chromatographic method used for release testing or stability monitoring must be validated according to the recently updated ICH Q2(R2) guidelines[4]. This ensures the method is "fit for purpose" by demonstrating reliability, precision, and robustness across its lifecycle[7].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat).No interference at the retention time of the main peak. Peak purity angle < purity threshold (PDA).
Linearity 5 concentration levels ranging from 50% to 150% of the target assay concentration.Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of target response.
Precision (Repeatability) 6 replicate injections of the 100% assay standard.Relative Standard Deviation (RSD) 2.0%[6].
Accuracy (Recovery) Spike API into matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Robustness Deliberate variations in flow rate ( ± 10%), column temp ( ± 5°C), and mobile phase ratio ( ± 2%).System suitability criteria (e.g., Rs​≥2.0 , T≤1.5 ) must remain met.

Module 4: Detailed Experimental Protocols

Protocol A: NMR Sample Preparation and Acquisition (USP <761>)
  • Sample Preparation: Accurately weigh 15-20 mg of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate hydrochloride.

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal reference). Ensure complete dissolution via gentle vortexing.

  • Transfer: Transfer the clear solution into a standard 5 mm NMR tube.

  • Acquisition: Acquire the 1 H NMR spectrum at 298 K using a minimum of 16 scans. For qNMR applications, ensure the relaxation delay ( D1​ ) is set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the analyte signals to ensure complete spin relaxation[5].

  • Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, phase correct, and integrate the signals relative to the TMS peak at 0.00 ppm.

Protocol B: Achiral RP-HPLC for Chemical Purity (USP <621>)
  • Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent SPP column)[3].

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: Return to 10% B

    • 18.1-22 min: Re-equilibration at 10% B

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Prep: Dissolve standard/sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL. Inject 10 µL.

Protocol C: Chiral NP-HPLC for Enantiomeric Excess
  • Column: Chiralpak IG or AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: The DEA is critical for suppressing amine-silanol interactions.

  • Flow Rate & Temperature: 1.0 mL/min at 25°C (Isocratic).

  • Detection: UV at 225 nm.

  • Sample Prep: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL. Inject 5 µL.

  • System Suitability: Ensure the resolution ( Rs​ ) between the D- and L-enantiomers is 2.0.

Sources

Application

HPLC Analysis Protocol for the Purity of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for determining the chemical and enantiomeric purity of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate. This compound is a critical chiral building block and intermediate in the synthesis of pharmaceuticals.[1] Ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind the selection of chromatographic parameters and validation procedures. We present two distinct methods: a reversed-phase HPLC (RP-HPLC) method for assessing chemical purity (related substances) and a chiral HPLC method for quantifying enantiomeric purity. The protocols are designed to be self-validating through rigorous system suitability checks and are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a non-natural aromatic amino acid derivative. Its structure, featuring a primary amine, an ester, and two aromatic rings, presents a unique set of challenges and opportunities for chromatographic analysis.

  • Polarity and Retention: The molecule possesses both polar functional groups (amine, ester) and significant non-polar character (benzyloxy and phenyl rings). This dual nature can make achieving adequate retention and good peak shape on standard C18 reversed-phase columns challenging.[4] The primary amine's basicity (pKa ~9-10) necessitates careful pH control of the mobile phase to ensure a consistent ionization state and avoid peak tailing.

  • Chirality: The α-carbon is a stereocenter, meaning the molecule exists as two enantiomers. For pharmaceutical applications, it is often crucial to use a single enantiomer, as the other may be inactive or even cause adverse effects.[5] Therefore, a method to separate and quantify these enantiomers is essential.

  • UV Detection: The presence of two aromatic rings provides strong chromophores, making UV detection a highly suitable and sensitive technique for quantification.

This guide addresses these challenges by providing two optimized protocols designed for accuracy, precision, and robustness.

Part I: Achiral Purity by Reversed-Phase HPLC

This method is designed to separate the main compound from its potential process-related impurities and degradation products.

Rationale for Method Development

The goal is to develop a stability-indicating method that can resolve the target analyte from all potential impurities.

  • Stationary Phase Selection: A standard C18 column is often the first choice for pharmaceutical analysis.[2] However, due to the polarity of the amino group, a C18 column with high-density bonding and effective end-capping is recommended to minimize interactions with residual silanols, which can cause peak tailing. For particularly polar impurities that elute near the void volume, a polar-endcapped C18 or a mixed-mode column could be considered.[6]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak efficiency and lower UV cutoff.

    • Aqueous Phase & pH Control: An acidic mobile phase is selected to protonate the primary amine group (-NH2 to -NH3+). This ensures a single ionic species, leading to sharp, symmetrical peaks. A buffer is essential to maintain a stable pH. Formic acid (0.1%) is a simple and effective choice, providing a pH of approximately 2.7, which is well below the pKa of the analyte's conjugate acid, ensuring full protonation. It is also compatible with mass spectrometry (MS) if further impurity identification is needed.[7]

  • Detection Wavelength: The UV spectrum of the molecule is expected to show significant absorbance due to the phenyl and benzyloxy groups. An optimal wavelength is determined by scanning a standard solution from 200-400 nm. A wavelength around 220-230 nm is typically a good starting point to detect the main component and a wide range of potential aromatic impurities.

  • Gradient Elution: A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime.[8] This is crucial for a purity method where unknown late-eluting, non-polar impurities might be present.

Experimental Protocol: Achiral Analysis

Step 1: Mobile Phase Preparation

  • Mobile Phase A (MPA): Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (MPB): HPLC-grade Acetonitrile.

Step 2: Standard Solution Preparation

  • Standard Stock (1.0 mg/mL): Accurately weigh approximately 25 mg of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of MPA and MPB (diluent).

  • Working Standard (0.05 mg/mL): Dilute 1.0 mL of the Standard Stock solution to 20.0 mL with diluent.

Step 3: Sample Solution Preparation

  • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a nominal concentration of 1.0 mg/mL.

HPLC Operating Conditions
ParameterCondition
Instrument HPLC or UHPLC system with UV/PDA Detector
Column C18, 150 x 4.6 mm, 3.5 µm (or similar)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 20% B2-20 min: 20% to 80% B20-25 min: 80% B25.1-30 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 225 nm
Injection Vol. 10 µL
Run Time 30 minutes

Part II: Enantiomeric Purity by Chiral HPLC

This method is designed to separate the desired (S)-enantiomer from its undesired (R)-enantiomer.

Rationale for Method Development

Separating enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[1]

  • Stationary Phase Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for separating the enantiomers of a wide variety of chiral compounds, including amino acid esters.[1] A column like Chiralpak® AD-H or Lux® Amylose-1 is an excellent starting point.

  • Mobile Phase Selection: Chiral separations on polysaccharide CSPs are often performed in normal-phase, polar organic, or reversed-phase modes. Normal-phase (e.g., Hexane/Ethanol) often provides the best selectivity. The addition of a small amount of an acidic or basic additive (like trifluoroacetic acid or diethylamine) can improve peak shape and resolution for acidic or basic analytes, respectively. For this amino-ester, a mobile phase of n-Hexane and Ethanol is a logical choice.

  • Detection: UV detection is used, as in the achiral method.

Experimental Protocol: Chiral Analysis

Step 1: Mobile Phase Preparation

  • Prepare a mixture of n-Hexane and Ethanol in the ratio of 80:20 (v/v). Mix well and degas. Note: The optimal ratio may require adjustment to achieve baseline resolution.

Step 2: Standard & Sample Solution Preparation

  • Racemic Standard (for method development): If available, dissolve a racemic mixture of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate in the mobile phase to a concentration of ~0.5 mg/mL. This is used to confirm the elution order and resolution of the two enantiomers.

  • Sample Solution: Accurately weigh approximately 10 mg of the test sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a nominal concentration of 0.5 mg/mL.

Chiral HPLC Operating Conditions
ParameterCondition
Instrument HPLC system with UV Detector
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Ethanol (80:20, v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Detector UV at 225 nm
Injection Vol. 10 µL

System Validation and Quality Control

A method is only reliable if it is validated for its intended purpose.[9] The validation should be performed in accordance with ICH Q2(R2) guidelines.[10]

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is a self-validating check.

ParameterAcceptance Criteria (Typical)
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 (for the main peak)
Theoretical Plates (N) > 2000 (for the main peak)
Resolution (Rs) > 2.0 (between the two enantiomers in chiral analysis)
%RSD of Peak Area ≤ 2.0% (for n=5 replicate injections of standard)
Method Validation Parameters

The following parameters must be evaluated for the achiral purity method.

Validation ParameterPurpose & Brief Description
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and placebo components. Achieved through forced degradation studies (acid, base, peroxide, heat, light).
Linearity Establish a linear relationship between analyte concentration and detector response. Typically assessed over a range from the Limit of Quantitation (LOQ) to 120% of the working concentration.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[11]
Accuracy The closeness of the test results to the true value. Assessed by spiking a placebo with known amounts of analyte at different levels (e.g., 80%, 100%, 120%).
Precision The degree of agreement among individual test results. Evaluated at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analyst/instrument), and Reproducibility (inter-laboratory).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).

Analytical Workflow

The overall process from receiving a sample to reporting the final purity value can be visualized as a logical flow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login SamplePrep Test Sample Preparation Sample->SamplePrep StdPrep Reference Standard Preparation SST System Suitability Test (SST) StdPrep->SST Sequence Run HPLC Sequence SamplePrep->Sequence MobilePhase Mobile Phase Preparation MobilePhase->SST SST->Sequence If Pass Integration Chromatogram Integration Sequence->Integration Calculation Purity & Impurity Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: High-level workflow for HPLC purity analysis.

Conclusion

The HPLC methods detailed in this application note provide a robust and reliable framework for assessing the chemical and enantiomeric purity of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate. The reversed-phase method is suitable for quantifying related substances, while the chiral method ensures control over the enantiomeric composition. Adherence to the described protocols, system suitability criteria, and a thorough validation strategy grounded in ICH principles will ensure that the analytical data generated is accurate, precise, and fit for purpose in a regulated drug development environment.[12]

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Pharmaceutical Society of Korea. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies. [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Analytical Chemistry. [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • PubMed. (2004, February 15). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. [Link]

  • Agilent Technologies. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]

  • LCGC International. (2026, March 25). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

  • ElectronicsAndBooks. (2001, April 30). HPLC DETERMINATION OF 4-ACETYLAMINOPHENYLACETIC ACID. Journal of Liquid Chromatography & Related Technologies. [Link]

  • NextSDS. (n.d.). methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubChem. (n.d.). Methyl 2-(4-benzyloxyphenyl)acetate. [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PureSynth. (n.d.). 4-Aminophenylacetic Acid 98.0%(HPLC). [Link]

  • MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules. [Link]

Sources

Method

Application Note: High-Resolution ¹H and ¹³C NMR Spectral Analysis of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Introduction & Scientific Context Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a critical non-natural amino acid derivative. Phenylglycine derivatives, particularly those featuring 4-benzyloxy or 4-aryloxy substituti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a critical non-natural amino acid derivative. Phenylglycine derivatives, particularly those featuring 4-benzyloxy or 4-aryloxy substitutions, serve as highly versatile building blocks in the synthesis of peptidomimetics and potent viral protease inhibitors (e.g., targeting Dengue and West Nile viruses)[1].

For drug development professionals and synthetic chemists, the unambiguous structural characterization of this intermediate is a mandatory quality control step. This application note outlines a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to accurately assign the ¹H and ¹³C spectra of this compound, grounded in established high-resolution spectroscopic techniques[2].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in spectral data, the acquisition protocol must account for molecular relaxation dynamics and solvent interactions. Do not simply rely on default spectrometer parameters; the causality behind each setting is detailed below.

Sample Preparation
  • Step 1: Quantitation. Weigh exactly 15.0 mg of the Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate free base.

  • Step 2: Solvation. Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected due to the high solubility of the free base ester in non-polar solvents. TMS acts as an internal reference standard to self-validate the chemical shift origin (0.00 ppm), ensuring high reproducibility across different magnetic fields[3].

  • Step 3: Tube Preparation. Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Ensure a solvent depth of at least 4 cm.

    • Causality: Maintaining a 4 cm depth prevents magnetic field inhomogeneities at the coil edges, which is critical for achieving optimal shimming and sharp line widths.

Acquisition Parameters
  • ¹H NMR (Proton): Acquired at 400 MHz at 298 K. Pulse sequence: standard 30° pulse (zg30). Relaxation delay (D1): 2.0 s.

    • Causality: A 2.0 s delay ensures complete longitudinal relaxation ( T1​ ) for accurate quantitative integration of the proton signals. This is critical for verifying the proton ratio (e.g., 3H for the methyl ester vs. 2H for the benzylic CH₂).

  • ¹³C NMR (Carbon): Acquired at 100 MHz with proton decoupling (zgpg30). Relaxation delay (D1): 5.0 s.

    • Causality: Carbon atoms, particularly quaternary carbons (e.g., carbonyl and ipso-aromatics), have significantly longer T1​ relaxation times. A longer D1 prevents signal saturation, ensuring all carbon environments are quantitatively detected[2].

Data Processing
  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. This optimizes the signal-to-noise ratio without sacrificing critical multiplet resolution.

NMR_Workflow A Sample Prep (CDCl3 + TMS) B 1H NMR (D1 = 2.0s) A->B C 13C NMR (D1 = 5.0s) B->C D FT & Phasing (LB applied) C->D E Spectral Assignment D->E

Caption: Step-by-step experimental workflow for NMR sample preparation, acquisition, and analysis.

Spectral Data Presentation & Mechanistic Insights

The structural assignment is established through a combination of chemical shift predictability (electronegativity and magnetic anisotropy) and spin-spin coupling constants ( J ).

¹H NMR Spectral Data (CDCl₃, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Causality
-NH₂ 2.20br s2H-Broadened by quadrupolar relaxation of ¹⁴N and proton exchange.
-COOCH₃ 3.70s3H-Deshielded by the adjacent electronegative ester oxygen.
α-CH 4.55s1H-Highly deshielded by -NH₂, -COOCH₃, and the aromatic ring.
-O-CH₂-Ph 5.05s2H-Deshielded by the ether oxygen and the benzyl aromatic ring.
Ar-H (C3, C5) 6.95d2H8.6Shielded by the +M electron-donating effect of the ether oxygen.
Ar-H (C2, C6) 7.30d2H8.6Ortho to the α-carbon; standard aromatic shift.
Benzyl Ar-H 7.30 - 7.45m5H-Complex overlapping multiplet typical of a monosubstituted benzene.
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
PositionChemical Shift (δ, ppm)TypeAssignment Causality
-COOCH₃ (CH₃) 52.4CH₃Typical methyl ester sp³ carbon.
α-CH 57.8CHDeshielded sp³ carbon due to adjacent N, O, and Ph groups.
-O-CH₂-Ph 70.1CH₂Strongly deshielded by the directly attached ether oxygen.
Ar-C (C3, C5) 115.1CHShielded by the ortho +M effect of the benzyloxy oxygen.
Benzyl Ar-C (p) 127.5CHStandard monosubstituted benzene para-carbon.
Benzyl Ar-C (m) 128.0CHStandard monosubstituted benzene meta-carbon.
Ar-C (C2, C6) 128.2CHMeta to the ether oxygen; less affected by +M shielding.
Benzyl Ar-C (o) 128.6CHStandard monosubstituted benzene ortho-carbon.
Ar-C (C1, ipso) 132.0CQuaternary carbon attached to the α-CH.
Benzyl Ar-C (ipso) 136.8CQuaternary carbon attached to the -O-CH₂- group.
Ar-C (C4, ipso) 158.5CHighly deshielded quaternary carbon directly attached to oxygen.
-COOCH₃ (C=O) 174.5CEster carbonyl carbon.

Self-Validation via 2D NMR Spectroscopy

To ensure the trustworthiness of the proposed structure, 1D assignments must be self-validated using 2D correlation spectroscopy[2].

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms direct C-H attachments. For instance, the proton at 4.55 ppm perfectly correlates with the carbon at 57.8 ppm, validating the α-CH environment.

  • HMBC (Heteronuclear Multiple Bond Correlation): Validates the molecular skeleton across 2-3 bonds. The α-proton (4.55 ppm) shows strong cross-peaks to the carbonyl carbon (174.5 ppm) and the ipso-carbon of the central phenyl ring (132.0 ppm), unambiguously confirming the connectivity of the phenylglycine core[3].

NMR_Correlations CH_alpha α-CH (4.55 ppm) Carbonyl C=O (174.5 ppm) CH_alpha->Carbonyl HMBC (2-3 bonds) Arom_C1 Arom C1 (132.0 ppm) CH_alpha->Arom_C1 HMBC (2-3 bonds) NH2 NH2 (2.20 ppm) CH_alpha->NH2 COSY (3 bonds)

Caption: Key 2D NMR correlations (HMBC and COSY) used to validate the molecular backbone connectivity.

References

  • Discovery of Nanomolar Dengue and West Nile Virus Protease Inhibitors Containing a 4-Benzyloxyphenylglycine Residue Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition Source: Elsevier Shop URL:[Link][2]

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL:[Link][3]

Sources

Application

Application Note: Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate as a Core Scaffold in Flaviviral Protease Inhibitor Design

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Unnatural amino acid integration, non-basic inhibitor design, and racemization-free peptide synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Unnatural amino acid integration, non-basic inhibitor design, and racemization-free peptide synthesis.

Executive Summary & Mechanistic Rationale

In the landscape of antiviral drug discovery, targeting the NS2B-NS3 serine protease of flaviviruses—such as Dengue (DENV) and West Nile Virus (WNV)—has been a primary objective[1]. Historically, the molecular recognition preferences of these proteases dictated the use of highly basic, positively charged arginine mimetics (e.g., guanidines) to occupy the active site. However, this "basicity trap" resulted in severe pharmacokinetic liabilities, including poor cellular permeability and high off-target affinity for host proteases like thrombin[2].

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (the methyl ester of 4-benzyloxyphenylglycine) has emerged as a transformative unnatural amino acid building block to overcome these limitations[1]. By utilizing the 4-benzyloxyphenylglycine scaffold, researchers can replace basic moieties with a neutral, hydrophobic ether network. This benzyloxy extension perfectly occupies the S1 and S2 subpockets of the NS2B-NS3 protease via hydrophobic interactions and π

π stacking[1][2]. The methyl ester serves as a stable, lipophilic precursor that can be readily saponified and Fmoc-protected for Solid-Phase Peptide Synthesis (SPPS)[3].

Rationale A Basic Arginine Mimetics (Traditional Approach) B Poor Bioavailability & Off-Target Toxicity A->B Leads to C 4-Benzyloxyphenylglycine (Non-basic Scaffold) D Hydrophobic S1/S2 Pocket Binding C->D Enables E High Cell Permeability & Submicromolar EC50 D->E Results in

Fig 1. Structural rationale for replacing basic mimetics with 4-benzyloxyphenylglycine.

Quantitative Data: The Impact of the Scaffold

The incorporation of the 4-benzyloxyphenylglycine derivative fundamentally shifts the efficacy profile of protease inhibitors from strictly biochemical (in vitro) success to potent cellular (in vivo) antiviral activity[3][4].

Table 1: Comparative Inhibitory Profile of Flaviviral Protease Inhibitors

Compound ClassDENV-2 Protease ( Ki​ / IC50​ )WNV Protease ( Ki​ / IC50​ )DENV-2 Cellular EC50​ Off-Target (Thrombin)
Traditional Basic Arginine Mimetic ~50 nM~100 nM> 50 µM (Poor permeability)High Affinity / Toxic
4-Benzyloxyphenylglycine Hybrid 12 nM39 nM3.4 µMNo Inhibition
Optimized Non-basic Benzamide 50 nM18 nM0.24 µMNo Inhibition

Data synthesized from established structure-activity relationship (SAR) studies on flaviviral inhibitors[1][2][5].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the specific handling required for phenylglycine derivatives. Phenylglycine and its derivatives are notoriously prone to α -carbon racemization during carboxyl activation due to the increased acidity of the α -proton adjacent to the aromatic ring.

Protocol A: Racemization-Free Solid-Phase Peptide Synthesis (SPPS)

Causality Note: Standard coupling reagents like HBTU paired with DIPEA (a strong base) will cause significant epimerization of the 4-benzyloxyphenylglycine α -carbon. To prevent this, activation must be performed using COMU and the weaker, sterically hindered base 2,4,6-trimethylpyridine (TMP)[3].

Step 1: Precursor Preparation (Saponification & Protection)

  • Dissolve Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (1.0 eq) in a 1:1 mixture of THF and H2​O .

  • Add LiOH (1.5 eq) and stir at room temperature for 4 hours to hydrolyze the methyl ester.

  • Adjust pH to 8.5 using Na2​CO3​ , add Fmoc-OSu (1.1 eq), and stir for 12 hours.

  • Acidify with 1M HCl, extract with DCM, dry over Na2​SO4​ , and concentrate to yield Fmoc-4-benzyloxyphenylglycine.

Step 2: Resin Swelling & Deprotection

  • Swell Rink Amide AM resin (loading ~0.6 mmol/g) in DMF for 30 minutes.

  • Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the initial Fmoc group. Wash thoroughly with DMF (5 × 1 min).

Step 3: Critical Coupling Step

  • In a separate vial, dissolve Fmoc-4-benzyloxyphenylglycine (3.0 eq) and COMU (3.0 eq) in DMF.

  • Add TMP (6.0 eq) to the solution. Do not use DIPEA.

  • Immediately transfer the activated mixture to the resin and agitate for 2 hours at room temperature[3].

  • Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Step 4: Cleavage and Isolation

  • Treat the resin with a cleavage cocktail of TFA / TIPS / H2​O (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitate the cleaved peptide-mimetic in cold diethyl ether, centrifuge, and purify via preparative HPLC.

SPPS Step1 Saponification & Fmoc Protection (LiOH, Fmoc-OSu) Step4 Racemization-Free Coupling (COMU / TMP in DMF) Step1->Step4 Activated Building Block Step2 Resin Preparation (Rink Amide, DMF Swell) Step3 Fmoc Deprotection (20% Piperidine) Step2->Step3 Step3->Step4 Step5 Resin Cleavage (TFA / TIPS / H2O) Step4->Step5 Step6 Purified Non-basic Inhibitor Step5->Step6

Fig 2. Optimized SPPS workflow utilizing COMU/TMP to prevent α-carbon racemization.

Protocol B: Biochemical Validation via NS2B-NS3 Protease Assay

Once synthesized, the inhibitor's efficacy must be validated using a continuous fluorogenic assay.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 9.0), 20% glycerol, and 1 mM CHAPS. Causality Note: CHAPS prevents the aggregation of hydrophobic non-basic inhibitors, ensuring accurate IC50​ determination[6].

  • Enzyme Incubation: Dilute recombinant DENV-2 or WNV NS2B-NS3 protease in the assay buffer. Add the synthesized inhibitor (serial dilutions from 100 µM to 1 nM) and incubate in a black 96-well microtiter plate for 15 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate Boc-Gly-Arg-Arg-AMC to a final concentration of 50 µM[4].

  • Kinetic Measurement: Monitor the release of 7-amino-4-methylcoumarin (AMC) continuously using a microplate reader ( λex​ = 380 nm, λem​ = 460 nm) for 10 minutes.

  • Data Analysis: Calculate the initial reaction velocities (slope per second). Use a Cheng-Prusoff plot to determine the competitive inhibition constant ( Ki​ )[4].

References

  • Behnam, M. A. M., Graf, D., Bartenschlager, R., Zlotos, D. P., & Klein, C. D. (2015). Discovery of Nanomolar Dengue and West Nile Virus Protease Inhibitors Containing a 4-Benzyloxyphenylglycine Residue. Journal of Medicinal Chemistry.[Link]

  • Kühl, N., Graf, D., Bock, J., Behnam, M. A. M., Leuthold, M.-M., & Klein, C. D. (2020). A New Class of Dengue and West Nile Virus Protease Inhibitors with Submicromolar Activity in Reporter Gene DENV-2 Protease and Viral Replication Assays. Journal of Medicinal Chemistry.[Link]

Sources

Method

Application Notes &amp; Protocols: Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate as a Versatile Precursor for Novel Heterocycles

Introduction: The Strategic Value of α-Amino Esters in Heterocyclic Chemistry Nitrogen-containing heterocycles form the backbone of a vast number of pharmaceuticals, natural products, and agrochemicals, making their synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of α-Amino Esters in Heterocyclic Chemistry

Nitrogen-containing heterocycles form the backbone of a vast number of pharmaceuticals, natural products, and agrochemicals, making their synthesis a central focus of medicinal and organic chemistry.[1] These cyclic structures are integral to essential biomolecules like amino acids and nucleic acids and are prevalent in a majority of FDA-approved drugs.[1][2] The strategic use of chiral building blocks that can be elaborated into diverse heterocyclic scaffolds is therefore of paramount importance in drug discovery.

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a non-canonical α-amino ester, a derivative of phenylglycine, that serves as an exceptionally versatile precursor for this purpose.[3] Its structure contains several key features for synthetic manipulation:

  • A primary amine nucleophile.

  • An ester group that can be modified or serve as an activating group.

  • A chiral center, allowing for the synthesis of enantiomerically enriched targets.

  • A benzyloxy-protected phenol, which offers a site for late-stage functionalization via deprotection and subsequent reactions.

This guide provides detailed protocols and technical insights into the application of this precursor for the synthesis of three medicinally relevant classes of heterocycles: oxazoles , imidazoles , and dihydropyrazinones . The methodologies are designed to be robust and adaptable, with a focus on explaining the chemical principles behind each experimental step.

Synthesis of 2,4-Disubstituted Oxazoles

Oxazoles are a prominent feature in numerous biologically active compounds, including receptor agonists and antagonists.[4] The synthesis of 2,4-disubstituted oxazoles from α-amino acids or their esters is a powerful strategy that leverages a readily available chiral pool.

Scientific Principle: The Acylamino Aldehyde Cyclodehydration Pathway

The most direct route from an α-amino ester to a 2,4-disubstituted oxazole involves a three-stage process: (1) N-acylation of the primary amine, (2) selective reduction of the ester to an aldehyde, and (3) cyclodehydration of the resulting α-acylamino aldehyde intermediate.[5][6] The choice of cyclodehydration reagent is critical for this transformation, which is often the most challenging step. Reagents like triphenylphosphine/hexachloroethane provide a mild and effective system for this ring closure.[5]

Experimental Workflow for Oxazole Synthesis

The following workflow outlines the conversion of the precursor to a 2-alkyl/aryl-4-(4-(benzyloxy)phenyl)oxazole.

G cluster_0 Stage 1: N-Acylation cluster_1 Stage 2: Selective Reduction cluster_2 Stage 3: Cyclodehydration Precursor Methyl 2-amino-2-(4- (benzyloxy)phenyl)acetate AcylChloride + R-COCl, Base (e.g., Et3N) Precursor->AcylChloride AcylIntermediate N-Acyl Amino Ester AcylChloride->AcylIntermediate DIBALH + DIBAL-H (Toluene, -78 °C) AcylAldehyde α-Acylamino Aldehyde DIBALH->AcylAldehyde AcylIntermediate_ref->DIBALH DehydratingAgent + PPh3, C2Cl6 (CH2Cl2, rt) FinalOxazole 2,4-Disubstituted Oxazole DehydratingAgent->FinalOxazole AcylAldehyde_ref->DehydratingAgent

Caption: Workflow for the synthesis of 2,4-disubstituted oxazoles.

Detailed Protocol

Materials:

  • Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate hydrochloride

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M in toluene

  • Triphenylphosphine (PPh3)

  • Hexachloroethane (C2Cl6)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

Protocol Steps:

  • N-Acylation:

    • To a stirred solution of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate hydrochloride (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (2.2 equiv).

    • Stir for 10 minutes, then add the desired acyl chloride (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench with water and extract the organic layer. Wash with 1 M HCl, saturated NaHCO3, and brine. Dry over MgSO4, filter, and concentrate in vacuo to yield the N-acyl amino ester, which can be used without further purification.

  • Selective Reduction to Aldehyde:

    • Dissolve the crude N-acyl amino ester (1.0 equiv) in anhydrous toluene (0.1 M) and cool the solution to -78 °C under an inert atmosphere (N2 or Ar).

    • Add DIBAL-H (1.2 equiv, 1.0 M solution in toluene) dropwise over 30 minutes, maintaining the temperature at -78 °C.

    • Causality Note: The use of DIBAL-H at low temperatures is crucial for selectively reducing the ester to the aldehyde without over-reduction to the primary alcohol.

    • Stir for 2-3 hours at -78 °C. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow to warm to room temperature and stir vigorously until two clear layers form.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate to yield the crude α-acylamino aldehyde.

  • Cyclodehydration to Oxazole: [5]

    • Dissolve the crude α-acylamino aldehyde (1.0 equiv) in anhydrous DCM (0.1 M).

    • Add triphenylphosphine (1.5 equiv) and hexachloroethane (1.5 equiv) to the solution at room temperature.

    • Stir for 2-4 hours. The reaction is typically complete when TLC analysis shows the disappearance of the aldehyde.

    • Causality Note: The PPh3/C2Cl6 system forms an in situ phosphonium salt that activates the aldehyde's hydroxyl group (in its hydrated or hemiacetal form) for intramolecular nucleophilic attack by the amide oxygen, driving the cyclization.

    • Concentrate the reaction mixture and purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the final 2,4-disubstituted oxazole.

Representative Reaction Data
R-Group (from R-COCl)Stage 1 YieldStage 2 YieldStage 3 YieldOverall Yield
Phenyl>95%~80% (crude)~75%~57%
Methyl>95%~85% (crude)~70%~60%
Isopropyl>90%~80% (crude)~65%~47%
(Yields are representative based on similar substrates in the literature and may require optimization).

Synthesis of Tri-substituted Imidazoles

The imidazole ring is a fundamental heterocyclic motif found in essential biomolecules like the amino acid histidine and is a common feature in many pharmaceuticals.[1][7] One-pot syntheses offer an efficient route to highly functionalized imidazoles from simple precursors.[8]

Scientific Principle: Thiazolium-Catalyzed One-Pot Synthesis

This methodology utilizes a thiazolium salt N-heterocyclic carbene (NHC) catalyst to facilitate the addition of an aldehyde to an acyl imine (generated in situ).[8] The resulting α-ketoamide intermediate then undergoes condensation with an ammonia source (like ammonium acetate) in the same pot to form the imidazole ring. Our precursor provides the primary amine component for this multi-component reaction.

Experimental Workflow for Imidazole Synthesis

G Precursor Methyl 2-amino-2-(4- (benzyloxy)phenyl)acetate OnePot One-Pot Reaction (e.g., Reflux in EtOH) Precursor->OnePot Aldehyde Aldehyde (R'-CHO) Aldehyde->OnePot Ammonia Ammonium Acetate (NH4OAc) Ammonia->OnePot Catalyst Thiazolium Salt + Base (e.g., DBU) Catalyst->OnePot FinalImidazole 1,2,4-Trisubstituted Imidazole OnePot->FinalImidazole G cluster_0 Stage 1: Peptide Coupling cluster_1 Stage 2: N-Deprotection cluster_2 Stage 3: Intramolecular Cyclization Precursor Methyl 2-amino-2-(4- (benzyloxy)phenyl)acetate AminoAcid + N-Boc-AA-OH + Coupling Agent (EDC/HOBt) Precursor->AminoAcid Dipeptide N-Boc-Dipeptide Ester AminoAcid->Dipeptide TFA + Trifluoroacetic Acid (TFA) (CH2Cl2) Deprotected Dipeptide Ester Amine Salt TFA->Deprotected Dipeptide_ref->TFA Base + Base (e.g., NaOMe) (Reflux in MeOH) FinalProduct 3,6-Dihydropyrazin-2(1H)-one Base->FinalProduct Deprotected_ref->Base

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate Synthesis

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you know that synthesizing non-natural amino acid derivatives like Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you know that synthesizing non-natural amino acid derivatives like Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (the methyl ester of 4-benzyloxyphenylglycine) presents unique chemoselectivity challenges.

The primary hurdle in this synthesis is the presence of three reactive functional groups on the 4-hydroxyphenylglycine starting material: the phenol, the carboxylic acid, and the highly nucleophilic α -amine. Standard basic alkylation frequently results in catastrophic yield losses due to N,O-dialkylation and base-catalyzed racemization.

To achieve high yields and preserve enantiomeric excess (ee), this guide focuses exclusively on the Copper(II)-Mediated Protection Strategy . By leveraging the thermodynamic stability of a bidentate Cu(II) complex, we can temporarily and simultaneously mask both the amine and the carboxylate, leaving only the phenol available for selective O-benzylation[1].

Experimental Workflow & Logical Relationships

SynthesisWorkflow A 4-Hydroxyphenylglycine (Starting Material) B Cu(II) Complexation Reagents: NaOH, CuSO4 Temp: 50 °C A->B Prevents N-alkylation C O-Benzylation Reagents: Benzyl Bromide, NaOH Solvent: MeOH/H2O B->C Selective O-alkylation D Decomplexation & Precipitation Reagents: HCl or EDTA C->D Cu(II) Removal E Esterification Reagents: Anhydrous MeOH, SOCl2 or HCl(g) D->E Carboxyl Activation F Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (Target Product) E->F High Yield & Purity

Fig 1: Copper-mediated synthesis workflow for Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate.

TroubleshootingLogic Issue Yield Loss Identified N_Alk N-Benzylation Side Product Issue->N_Alk Racemization Loss of Enantiopurity Issue->Racemization Ester_Fail Incomplete Esterification Issue->Ester_Fail Sol1 Ensure Cu(II) complexation reaches 50°C for 30 min N_Alk->Sol1 Cause: Poor protection Sol2 Minimize base exposure; maintain T < 30°C post-alkylation Racemization->Sol2 Cause: Alpha-proton abstraction Sol3 Use strictly anhydrous MeOH; generate HCl via SOCl2 Ester_Fail->Sol3 Cause: Water poisoning

Fig 2: Logical troubleshooting matrix for common yield-reducing side reactions.

Quantitative Yield Analysis

Selecting the right synthetic route dictates your maximum theoretical throughput. Below is a comparison of common strategies utilized in the field. The Copper(II) complexation route is the authoritative standard for this class of molecules.

Table 1: Comparison of Synthetic Strategies for 4-Benzyloxyphenylglycine Derivatives

StrategyN-Protection MethodO-Alkylation YieldEsterification YieldOverall YieldEnantiomeric Excess (ee)Key Drawback
Route A Boc 2​ O / Fmoc-Cl60–70%85%~50%>98%Multi-step, expensive protecting groups
Route B None (Direct Basic)<30%N/A<20%<80%Severe N,O-dialkylation, rapid racemization
Route C Cu(II) Complexation 85–95% 90–95% 75–85% >98% Requires rigorous demetallation

Standard Operating Procedures (SOPs)

Protocol A: Copper-Mediated Protection and Selective O-Benzylation

Objective: Selectively protect the α -amine and carboxylate to allow exclusive O-alkylation of the phenol.

  • Complexation: Dissolve 4-hydroxyphenylglycine (1.0 eq) in 2M NaOH (1.0 eq). Add an aqueous solution of CuSO 4​⋅5 H 2​ O (1.0 eq)[1]. Mechanistic Insight: While the stoichiometric ratio of the complex is strictly Cu(Ligand) 2​ , using 1.0 eq of Cu(II) leverages mass action to drive the equilibrium toward 100% complexation, ensuring no free amine remains.

  • Thermal Activation: Heat the mixture to 50 °C and stir for 30–45 minutes[2]. Mechanistic Insight: This specific temperature is critical. It overcomes the kinetic barrier for the bidentate chelation of the bulky phenylglycine derivative, preventing unreacted starting material from undergoing N-alkylation later[2].

  • Alkylation: Cool the mixture to room temperature. Add methanol, followed by 2M NaOH (1.2 eq) and Benzyl Bromide (1.2 eq)[1].

  • Isolation (Self-Validating Step): Stir vigorously for 3 hours. A successful reaction will precipitate as a distinct deep blue solid (the Cu-complex of the O-benzylated product). Filter this precipitate and wash with a 3.5:1 mixture of methanol/water to remove unreacted benzyl bromide and inorganic salts[1].

Protocol B: One-Pot Decomplexation and Anhydrous Esterification

Objective: Simultaneously remove the copper protecting group and methylate the carboxylic acid.

  • Suspension: Suspend the blue Cu-complex intermediate in strictly anhydrous methanol[1].

  • Acidification/Activation: Cool the suspension to 0 °C. Slowly introduce anhydrous HCl gas until saturation[1], OR add Thionyl Chloride (SOCl 2​ ) (3.0 eq) dropwise. Mechanistic Insight: The highly acidic environment protonates the amine, breaking the Cu-N bond and demetallating the complex. Simultaneously, SOCl 2​ reacts with methanol to form HCl and SO 2​ , acting as an irreversible water scavenger that drives the Fischer esterification to completion.

  • Reflux: Heat the mixture to reflux for 12 hours. The solution will change color from blue to pale yellow/green as the copper is liberated and the ester forms.

  • Purification: Concentrate the solvent under reduced pressure. Partition the residue between saturated NaHCO 3​ (to neutralize) and Dichloromethane (DCM). The copper salts remain in the aqueous phase, while the target Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate partitions into the organic phase.

Troubleshooting & FAQs

Q1: I am observing significant N-benzylation (up to 30%) despite using the copper complexation method. How can I improve O-selectivity? A1: N-benzylation occurs when the α -amine is insufficiently protected prior to the addition of the alkylating agent. If you are using the copper-mediated route, the failure point is almost always the complexation temperature. The formation of the Cu(II)-phenylglycine complex is kinetically sluggish at room temperature. You must heat the initial NaOH/CuSO 4​ mixture to exactly 50 °C for at least 30 minutes prior to adding benzyl bromide[2]. This thermal activation is essential for quantitative complex formation, effectively locking the amine lone pair and preventing it from acting as a nucleophile.

Q2: My phenylglycine derivative is losing enantiomeric purity (ee drops from 99% to 80%) during the benzylation step. What is the mechanistic cause and solution? A2: Phenylglycine derivatives are notoriously susceptible to base-catalyzed racemization. The benzylic proton at the α -carbon is highly acidic because the resulting carbanion is resonance-stabilized by the adjacent phenyl ring and the carboxylate. Prolonged exposure to excess NaOH during the benzylation step exacerbates this. Solutions:

  • Rely on the Cu-Complex: The rigid geometry of the bidentate copper complex sterically shields the α -proton, significantly reducing abstraction rates. Ensure complexation is complete (See Q1).

  • Time and Temperature Control: Ensure the reaction is strictly cooled to room temperature (or slightly below) before adding the base and benzyl bromide. Do not exceed 3 hours of reaction time for the alkylation step[1].

Q3: The esterification step plateaus at ~75% conversion. How do I drive it to >95% yield? A3: Fischer esterification is an equilibrium process ( Keq​≈1 ). A plateau indicates that water generated by the reaction is promoting the reverse hydrolysis reaction. Solution: You must eliminate water from the system. Do not use aqueous acids (like standard benchtop HCl). Instead, use strictly anhydrous methanol and generate your acid catalyst in situ by adding Thionyl Chloride (SOCl 2​ ) or bubbling anhydrous HCl gas[1]. SOCl 2​ chemically consumes any water present, producing SO 2​ and HCl gas, thereby shifting the equilibrium entirely to the right according to Le Chatelier's Principle.

Q4: I am struggling to remove residual copper after the benzylation step, which poisons my downstream coupling reactions. What is the most effective decomplexation strategy? A4: While the one-pot acidic esterification (Protocol B) usually demetallates the complex, trace copper can sometimes carry over into the organic phase. If downstream catalytic steps are failing, implement an aggressive chelation wash. After concentrating the esterification reaction, dissolve the crude product in DCM and wash it twice with a 0.1 M aqueous solution of EDTA (Ethylenediaminetetraacetic acid) at pH 8. EDTA has a significantly higher binding affinity for Cu(II) ( Kf​≈1018 ) than the free α -amine, ensuring complete sequestration of the heavy metal into the aqueous phase.

References

[1] Title: Stereoselective synthesis of (S)-MPPG, (S)-MTPG and (S)-(1)-αM4CPG from (R)-4-hydroxyphenylglycine Source: RSC Publishing URL: [Link]

[2] Title: Discovery of Nanomolar Dengue and West Nile Virus Protease Inhibitors Containing a 4-Benzyloxyphenylglycine Residue Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Optimization

stability and long-term storage conditions for Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Welcome to the Technical Support Center for amino acid derivatives and peptide building blocks. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl 2-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid derivatives and peptide building blocks. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (often handled as its hydrochloride salt, CAS 69189-06-6) [1].

Because this molecule features a sterically unhindered methyl ester, a nucleophilic primary amine, a photo-sensitive benzyl ether, and a highly racemization-prone α -carbon, standard "store in a cool dry place" advice is insufficient. This guide provides the mechanistic causality behind degradation and self-validating protocols to ensure the integrity of your compound for long-term drug development workflows.

PART 1: Quantitative Stability Profile

To establish a baseline for handling, below is the consolidated stability data for this compound in both its free base and preferred hydrochloride salt forms [1, 2].

ParameterFree Base FormHydrochloride Salt (CAS 69189-06-6)
Long-Term Storage -80°C (Max 6 months)-20°C (12–24 months)
Short-Term Handling 2–8°C (Strictly inert atmosphere)2–8°C (Desiccated)
Moisture Sensitivity High (Rapid ester hydrolysis)High (Highly hygroscopic)
Primary Degradants Diketopiperazines (DKP), Free AcidFree Acid (if exposed to water)
Chiral Stability Poor (Base-catalyzed enolization)Excellent (Acidic stabilization)

PART 2: Troubleshooting Guides & FAQs

Q1: I observed a white, insoluble precipitate when reconstituting my stored compound in organic solvents. What happened? A1: You are observing intermolecular condensation leading to diketopiperazine (DKP) formation or oligomerization.

  • The Causality: As an amino acid methyl ester, the free primary amine of one molecule can nucleophilically attack the sterically accessible methyl ester of another. This proximity-driven reaction is accelerated at room temperature.

  • The Solution: Always store and procure this compound as a hydrochloride (HCl) salt . Protonating the amine neutralizes its lone pair, completely shutting down its nucleophilicity and preventing DKP formation [3].

Q2: My LC-MS analysis shows a mass[M-14] peak and increased polarity. Why is my compound degrading? A2: Your compound is undergoing ester hydrolysis . The methyl ester is highly susceptible to nucleophilic attack by ambient moisture, converting it to the corresponding free carboxylic acid (loss of a methyl group, −CH2​ , resulting in a mass difference of -14 Da).

  • The Causality: Opening a cold vial immediately condenses atmospheric water onto the powder. The moisture acts as a nucleophile, cleaving the ester.

  • The Solution: Implement strict thermal equilibration. When removing the vial from -20°C storage, allow it to sit in a desiccator for 1–2 hours to reach room temperature before breaking the seal.

Q3: I suspect my chiral compound has racemized during storage. Is this common for this specific structure? A3: Yes, extremely common. This compound is a phenylglycine derivative.

  • The Causality: The α -proton of phenylglycine derivatives is unusually acidic because the resulting carbanion is resonance-stabilized by the adjacent aromatic (benzyloxyphenyl) ring. Trace amounts of moisture or basic impurities will catalyze enolization, destroying the chiral center.

  • The Solution: Maintain strictly anhydrous and slightly acidic conditions (the HCl salt form) to suppress the enolization mechanism.

Q4: Does the benzyl ether protecting group require special storage considerations? A4: While benzyl ethers are generally robust, the benzylic position is susceptible to radical formation.

  • The Causality: Prolonged exposure to UV light can induce photo-oxidation at the benzylic carbon, eventually leading to ether cleavage or peroxide formation.

  • The Solution: Store in amber glass vials or wrap the primary container in aluminum foil.

PART 3: Experimental Methodologies

Protocol A: Conversion of Free Base to Stable Hydrochloride Salt

If you synthesized or received the free base, you must convert it to the HCl salt for long-term storage to prevent DKP formation.

  • Dissolution: Dissolve 10 mmol of the free base in 20 mL of anhydrous diethyl ether or dichloromethane (DCM) under an Argon atmosphere.

  • Temperature Control: Chill the flask to 0°C using an ice bath to prevent exothermic degradation.

  • Acidification: Dropwise, add 1.1 equivalents of 4M HCl in dioxane (or generate anhydrous HCl in situ using a TMSCl/Methanol system) [3].

  • Precipitation: Stir for 30 minutes. A white precipitate (the HCl salt) will crash out of the ether solution.

  • Isolation: Filter the precipitate rapidly over a Buchner funnel under a nitrogen blanket. Wash with cold, anhydrous ether.

  • Self-Validation Step: Take a 1 mg sample and dissolve it in HPLC-grade water. It should dissolve completely (confirming salt formation) and LC-MS should show the intact parent mass without [M-14] or [2M] DKP peaks.

  • Drying: Dry the validated powder under high vacuum (<0.1 mbar) for 12 hours to remove trace HCl and solvent.

Protocol B: Aliquoting and Desiccation Workflow

To prevent freeze-thaw degradation and moisture ingress.

  • Equilibration: Transfer the bulk vial from -20°C directly into a vacuum desiccator containing Drierite (calcium sulfate). Wait 2 hours for thermal equilibration.

  • Inert Transfer: Move the sealed vial into a glove bag or a nitrogen-flushed dry box.

  • Aliquoting: Weigh out single-use aliquots (e.g., 50 mg) into pre-dried, amber glass vials.

  • Sealing: Purge the headspace of each vial with Argon gas for 5 seconds. Immediately cap with a PTFE-lined septum cap.

  • Secondary Protection: Wrap the cap junction tightly with Parafilm and store the aliquots at -20°C.

PART 4: Mandatory Visualizations

Diagram 1: Mechanistic Degradation Pathways

Understanding the divergent degradation routes of the free base versus the protected salt.

Degradation A Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (Free Base) B Ambient Moisture (H2O) A->B Exposure C Ambient Temp (Prolonged Storage) A->C Storage F Protonation (HCl) A->F Acidification D Ester Hydrolysis (Free Acid Formation) B->D Nucleophilic Attack on Ester E Intermolecular Condensation (Diketopiperazine) C->E Amine attacks adjacent Ester G Stable HCl Salt (Loss of Amine Nucleophilicity) F->G Protects Amine / Suppresses Enolization

Caption: Divergent degradation pathways of the free base vs. stabilization via hydrochloride salt formation.

Diagram 2: Optimal Storage & Handling Workflow

Step-by-step logic to prevent moisture condensation and thermal degradation.

StorageWorkflow S1 Receive Compound (HCl Salt preferred) S2 Equilibrate to RT (Inside Desiccator) S1->S2 Prevents atmospheric condensation S3 Aliquot under Inert Gas (Ar/N2) S2->S3 Minimizes freeze-thaw cycles S4 Seal with Parafilm & Amber Vials S3->S4 Excludes moisture & UV light S5 Store at -20°C (Long-term) S4->S5 Maximizes shelf-life (>12 months)

Caption: Standard Operating Procedure for aliquoting and storing moisture-sensitive amino acid esters.

PART 5: References

  • Title: methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride — Chemical Substance Information (CAS 69189-06-6) Source: NextSDS Substance Database URL: [Link]

Troubleshooting

Technical Support Center: Optimization of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate Synthesis

As a Senior Application Scientist, I frequently consult on the synthesis of complex, multi-functionalized amino acids. The esterification of 2-amino-2-(4-(benzyloxy)phenyl)acetic acid to its corresponding methyl ester hy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the synthesis of complex, multi-functionalized amino acids. The esterification of 2-amino-2-(4-(benzyloxy)phenyl)acetic acid to its corresponding methyl ester hydrochloride presents two distinct mechanistic challenges:

  • Racemization of the Arylglycine Core: The α -proton is highly activated by the adjacent aryl and carboxyl groups, making the stereocenter exceptionally labile under harsh acidic or basic conditions.

  • Lability of the Benzyloxy Ether: While generally stable to mild acid, benzyl ethers can undergo cleavage in the presence of strong, hot mineral acids (such as the concentrated HCl generated during aggressive Fischer esterification).

This technical guide provides field-proven protocols, mechanistic insights, and troubleshooting logic to establish a self-validating system for this transformation.

Mechanistic Pathway & Workflow

The standard approach for amino acid esterification utilizes anhydrous acid in alcohol. The two most reliable reagents for generating anhydrous HCl in situ are Thionyl Chloride (SOCl 2​ ) and Trimethylchlorosilane (TMSCl) .

  • SOCl 2​ Pathway: Reacts violently with methanol to produce HCl, SO 2​ , and dimethyl sulfite. The rapid generation of HCl drives the Fischer esterification but requires strict thermal control to prevent side reactions.

  • TMSCl Pathway: Reacts with methanol to yield methoxytrimethylsilane and anhydrous HCl. This process is significantly less exothermic, offering a milder, room-temperature alternative that preserves sensitive functional groups like the benzyloxy ether .

G SM 2-amino-2-(4-(benzyloxy)phenyl)acetic acid (Starting Material) Reagents Methanol + SOCl2 or TMSCl (In-situ HCl Generation) SM->Reagents Suspension in MeOH Intermediate Protonated Amino Acid / Acyl Chloride Intermediate (Activated Species) Reagents->Intermediate Activation (0°C to RT) Product Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate HCl (Target Product) Intermediate->Product Esterification & Precipitation

Reaction workflow for the esterification of 2-amino-2-(4-(benzyloxy)phenyl)acetic acid.

Step-by-Step Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. The physical state of the reaction mixture (suspension clear solution precipitate) acts as an internal indicator of reaction progress.

Protocol A: The Milder TMSCl Method (Recommended)

This method is strongly recommended for preserving the stereochemical integrity of the arylglycine and preventing benzyloxy cleavage .

  • Preparation: Charge a flame-dried round-bottom flask with 2-amino-2-(4-(benzyloxy)phenyl)acetic acid (1.0 eq) and a magnetic stir bar.

  • Activation: Slowly add freshly distilled trimethylchlorosilane (TMSCl) (2.0 to 2.5 eq) to the dry solid. Causality: Coating the amino acid with TMSCl prior to methanol addition modulates the initial HCl generation rate.

  • Solvent Addition: Add anhydrous methanol (approx. 10 mL per gram of substrate). The mixture will initially be a suspension.

  • Reaction: Stir at room temperature (20–25 °C) for 12–16 hours. Self-Validation: The suspension will gradually transition into a clear solution as the ester hydrochloride forms and dissolves.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting crude residue with anhydrous diethyl ether to precipitate the pure Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate hydrochloride as a white solid. Filter and dry under vacuum.

Protocol B: The Classical SOCl 2​ Method

Use this method if TMSCl is unavailable, but strictly adhere to the temperature parameters to avoid degradation .

  • Preparation: Suspend the amino acid (1.0 eq) in anhydrous methanol (10 mL/g) in a multi-neck flask equipped with a dropping funnel, thermometer, and drying tube.

  • Cooling: Chill the suspension to strictly -5 °C to 0 °C using an ice-salt bath.

  • Addition: Add SOCl 2​ (1.5 to 2.0 eq) dropwise over 30–45 minutes. Causality: The reaction between SOCl 2​ and MeOH is highly exothermic. Dropwise addition at sub-zero temperatures prevents localized heating that causes racemization and ether cleavage.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 8–12 hours. Do not heat to reflux.

  • Isolation: Evaporate the volatiles in vacuo (keeping the bath temperature below 30 °C). Triturate the oily residue with cold diethyl ether to induce crystallization.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and expected outcomes, allowing you to select the optimal parameters for your specific constraints.

Reagent SystemTemp ProfileReaction TimeExpected YieldRacemization RiskBenzyloxy Cleavage Risk
TMSCl / MeOH 20–25 °C (RT)12–16 hours>90%Low Low
SOCl 2​ / MeOH -5 °C 25 °C8–12 hours80–85%Moderate (if temp spikes)Moderate (if over-heated)
SOCl 2​ / MeOH Reflux (65 °C)2–4 hoursVariableHigh High
HCl gas / MeOH Reflux (65 °C)4–6 hours~75%High High

Troubleshooting Guide & FAQs

Troubleshooting Issue Low Yield or Impure Product Check1 Benzyloxy group cleaved? Issue->Check1 Check2 Product racemized? Issue->Check2 Sol1 Switch to TMSCl/MeOH Maintain RT Check1->Sol1 Yes Sol2 Strict temp control Avoid prolonged heating Check2->Sol2 Yes

Troubleshooting logic for common issues during arylglycine esterification.

Q: Why am I seeing cleavage of the benzyloxy group in my final product? A: Benzyl ethers are susceptible to cleavage by strong acids at elevated temperatures. If you are using the SOCl 2​ method and allowing the reaction to exotherm rapidly, the localized heat combined with the high concentration of in situ generated HCl will cleave the ether, yielding the phenol byproduct. Solution: Switch to the TMSCl method at room temperature, or ensure the SOCl 2​ addition is performed strictly at or below 0 °C.

Q: My starting material was enantiopure (e.g., D-form), but polarimetry shows the product is partially racemized. How do I prevent this? A: Arylglycines are uniquely prone to racemization. The α -proton is flanked by an electron-withdrawing ester and an aromatic ring, making it highly acidic. In the presence of excess acid and heat, it easily undergoes enolization, leading to racemization. Solution: Never heat this specific reaction to reflux. The esterification must be driven by time rather than temperature. Maintain the reaction at 20–25 °C max.

Q: The reaction boiled violently upon the addition of Thionyl Chloride. Is the batch ruined? A: Likely, yes. The violent boiling indicates a thermal runaway, which almost certainly caused racemization and potential ether cleavage. Solution: Discard the batch if stereopurity is required. For the next run, ensure the methanol suspension is thoroughly chilled in an ice-salt bath (-5 °C) and add the SOCl 2​ dropwise at a rate of no more than 1 drop per second.

Q: After concentrating the reaction mixture, I am left with a thick syrup/oil instead of a solid hydrochloride salt. How do I crystallize it? A: Amino acid ester hydrochlorides are highly hygroscopic. The presence of residual methanol, unreacted TMSCl/SOCl 2​ byproducts, or ambient moisture will prevent crystallization. Solution: Redissolve the oil in a minimal amount of anhydrous dichloromethane (DCM), then vigorously stir while adding a large excess of cold, anhydrous diethyl ether or methyl tert-butyl ether (MTBE). The sudden drop in polarity will force the hydrochloride salt to precipitate as a white powder.

References
  • Title: Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) Source: Common Organic Chemistry URL: [Link]

  • Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: Molecules (National Library of Medicine - PMC) URL: [Link]

Optimization

Technical Support Center: Degradation Profiling of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Welcome to the Technical Support Center for forced degradation and stability-indicating method development. This guide provides authoritative troubleshooting and self-validating protocols for profiling the degradation pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for forced degradation and stability-indicating method development. This guide provides authoritative troubleshooting and self-validating protocols for profiling the degradation pathways of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate, a complex amino acid ester derivative.

Part 1: Core Degradation Pathways (FAQ)

Q1: What are the primary degradation pathways for this compound under ICH Q1A(R2) stress conditions? A: Based on the structural liabilities of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate, you should monitor three primary pathways:

  • Ester Hydrolysis (Acid/Base Stress): The methyl ester is highly susceptible to hydrolytic cleavage, yielding 2-amino-2-(4-(benzyloxy)phenyl)acetic acid and methanol. The reaction kinetics are heavily influenced by the protonation state of the adjacent primary amine. At physiological or basic pH, the unprotonated amine facilitates rapid hydrolysis, whereas acidic conditions (pH < 3) protonate the amine, sterically and electronically hindering the nucleophilic attack[1].

  • Diketopiperazine (DKP) Formation (Thermal/Basic Stress): Free base forms of α -amino acid esters can undergo intermolecular aminolysis. The primary amine of one molecule attacks the ester carbonyl of another, leading to dimerization and subsequent cyclization into a diketopiperazine derivative[2].

  • Benzyl Ether Cleavage (Oxidative/Photolytic Stress): While benzyl ethers are generally stable under mild conditions, they undergo oxidative cleavage when exposed to strong peroxides or photolytic stress (UV/Vis light), yielding the debenzylated phenolic degradant, Methyl 2-amino-2-(4-hydroxyphenyl)acetate[3].

Q2: During LC-MS/MS analysis, I observe a major peak with a mass shift of -90 Da. Is this a degradant or an artifact? A: A mass loss of 90 Da corresponds to the loss of the benzyl group (forming a tropylium ion, m/z 91, minus a proton). Benzyl ethers are highly prone to in-source collision-induced dissociation (CID) during mass spectrometry[4]. Causality & Validation: To determine if this is a true oxidative/photolytic degradant or an MS artifact, examine the chromatogram. A true debenzylated degradant will elute at a distinct, earlier retention time (due to increased polarity from the exposed phenol) compared to the parent API[4]. If the -90 Da signal perfectly co-elutes with the parent peak, it is an in-source fragmentation artifact.

Part 2: Troubleshooting LC-MS/MS Workflows

Issue: Incomplete Mass Balance (Total peak area of stressed sample < Control) Cause: When the sum of the parent API and identified degradants does not equal the initial concentration, it indicates either the formation of volatile degradants (e.g., methanol escaping from ester hydrolysis), precipitation of insoluble oligomers, or degradation products that do not ionize well under current MS conditions[5]. Solution: Implement a self-validating dual-detector setup (UPLC-UV/HRMS). UV detection (e.g., at 215 nm or 254 nm) provides a more uniform response factor for aromatic compounds than ESI-MS. Compare the UV mass balance to the MS mass balance to identify non-ionizing degradants[5].

Issue: Unexplained peaks in the stressed samples that do not match predicted pathways. Cause: Excipient or solvent-system degradation. For example, co-solvents like PEG or methanol can react with the API or degrade themselves under oxidative stress. Solution: Always run a "Stressed Blank" (solvent matrix without the API subjected to the exact same stress conditions). Subtracting the stressed blank from the stressed sample isolates true API degradation products[4].

Part 3: Self-Validating Forced Degradation Protocol

To ensure regulatory compliance with 6[6], utilize the following self-validating methodology. This system ensures that degradation occurs only during the intended stress period and not during autosampler queue time.

Step 1: Sample & Control Preparation Prepare the API at 1 mg/mL in a chemically inert, MS-compatible solvent (e.g., Acetonitrile/Water). Prepare three vials per condition: (A) API Sample, (B) Unstressed API Control, and (C) Matrix Blank[4].

Step 2: Stress Application (Targeting 5–20% Degradation) [6]

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Photolysis: 1.2 million lux hours and 200 watt hours/m² (UV/Vis)[3].

Step 3: The Quenching Step (Critical Validation Mechanism) Causality: Reaction kinetics do not stop simply because a sample is moved to the autosampler. If unquenched, a sample injected at hour 1 will have a significantly different degradation profile than a sample injected at hour 12. Action: Immediately neutralize acidic/basic samples with equimolar base/acid. Quench oxidative samples with a reducing agent (e.g., sodium thiosulfate) prior to LC-MS injection.

Step 4: UPLC-HRMS/MS Acquisition Utilize a high-resolution mass spectrometer (e.g., Q-TOF) coupled with UPLC to resolve isobaric degradants and obtain accurate mass (<5 ppm error) for structural elucidation[5].

Part 4: Quantitative Data Presentation

Stress Condition (ICH Q1A)Reagent / EnvironmentTarget DegradationPrimary Expected DegradantMass Shift ( Δ Da)
Acidic Hydrolysis 0.1 M HCl, 60°C5 - 20%2-amino-2-(4-(benzyloxy)phenyl)acetic acid-14.01
Basic Hydrolysis 0.1 M NaOH, 60°C5 - 20%2-amino-2-(4-(benzyloxy)phenyl)acetic acid-14.01
Oxidative 3% H₂O₂, 25°C5 - 20%Methyl 2-amino-2-(4-hydroxyphenyl)acetate-90.04
Thermal Solid state, 80°C5 - 20%Diketopiperazine dimer+207.07

Part 5: Visualizations

Pathways Parent Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (Parent API) Hydrolysis Base/Acid Hydrolysis Parent->Hydrolysis Oxidation Oxidation / Photolysis Parent->Oxidation Condensation Intermolecular Aminolysis Parent->Condensation Deg1 2-amino-2-(4-(benzyloxy)phenyl)acetic acid [Ester Hydrolysis: -14 Da] Hydrolysis->Deg1 Deg2 Methyl 2-amino-2-(4-hydroxyphenyl)acetate [Debenzylation: -90 Da] Oxidation->Deg2 Deg3 Diketopiperazine Derivative [Dimerization: 2M - 64 Da] Condensation->Deg3

Degradation pathways of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate under stress conditions.

Workflow Prep 1. Sample Prep API + Blank Controls Stress 2. ICH Q1A Stress Acid, Base, Ox, Light Prep->Stress Quench 3. Quenching Neutralize (Self-Validation) Stress->Quench LCMS 4. UPLC-HRMS/MS High-Res Separation Quench->LCMS Analysis 5. Data Processing Mass Balance Check LCMS->Analysis

Self-validating UPLC-HRMS/MS workflow for ICH Q1A forced degradation studies.

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of 4-Hydroxyphenylglycine (Hpg) Derivatives in Complex Peptide Synthesis: A Comparative Guide

As the complexity of synthetic targets in medicinal chemistry increases—particularly in the development of glycopeptide antibiotics (GPAs) like vancomycin and ramoplanin—the selection of appropriate amino acid building b...

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Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of synthetic targets in medicinal chemistry increases—particularly in the development of glycopeptide antibiotics (GPAs) like vancomycin and ramoplanin—the selection of appropriate amino acid building blocks becomes a critical determinant of synthetic success.

This guide provides an in-depth comparative analysis of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (commonly utilized as its hydrochloride salt, H-Hpg(Bzl)-OMe·HCl)[1] against standard protected amino acids. By examining the mechanistic causes of stereochemical degradation during synthesis, this guide establishes a framework for selecting the optimal protection strategy for arylglycine incorporation.

Mechanistic Insight: The Arylglycine Epimerization Challenge

To understand the utility of H-Hpg(Bzl)-OMe, one must first understand the fundamental chemical vulnerability of its parent amino acid, 4-hydroxyphenylglycine (Hpg).

In standard proteinogenic amino acids like Tyrosine (Tyr), a methylene spacer ( −CH2​− ) insulates the α -carbon from the aromatic ring. In contrast, arylglycines like Hpg and Phenylglycine (Phg) feature an α -carbon directly bonded to an electron-withdrawing phenyl ring.

The Causality of Racemization: When the C-terminus of an arylglycine is activated for coupling (e.g., as an active ester in Solid-Phase Peptide Synthesis, SPPS), the electron-withdrawing effects of both the activated carboxylate and the adjacent aromatic ring render the α -proton highly acidic[2]. Exposure to the mild bases required for coupling (such as DIPEA or NMM) leads to rapid proton abstraction. This forms a planar enol/ketene or oxazolone intermediate, resulting in severe epimerization (racemization) upon reprotonation[3].

By utilizing H-Hpg(Bzl)-OMe , chemists strategically bypass this vulnerability. Because the C-terminus is protected as a methyl ester and the N-terminus is a free amine, this molecule acts exclusively as the nucleophile during peptide bond formation. The α -proton is never subjected to the destabilizing effects of carboxylate activation, ensuring complete retention of stereochemistry.

Mechanism Start Hpg Incorporation Strategy SPPS Fmoc-Hpg-OH (Electrophile in SPPS) Start->SPPS Standard SolPhase H-Hpg(Bzl)-OMe (Nucleophile in Solution) Start->SolPhase Strategic Act1 Carboxylate Activation (Forms highly acidic α-proton) SPPS->Act1 Act2 Amine Attack on Preceding AA (α-proton remains stable) SolPhase->Act2 Epi Oxazolone Formation & Rapid Epimerization Act1->Epi Base Catalyzed Safe Complete Stereochemical Retention Act2->Safe Nucleophilic Addition

Fig 1. Divergent stereochemical outcomes based on the activation state of the Hpg derivative.

Comparative Data: H-Hpg(Bzl)-OMe vs. Alternatives

The table below summarizes the structural and operational differences between H-Hpg(Bzl)-OMe and other commonly used protected amino acids. This data dictates the optimal synthetic environment for each derivative.

Amino Acid DerivativeStructural RoleSide-Chain ProtectionRacemization Risk During CouplingOptimal Coupling EnvironmentDeprotection Strategy
H-Hpg(Bzl)-OMe Nucleophile (Free NH2​ )Benzyl (Bzl)Very Low Solution-phase fragment synthesisC-Term: LiOHSide-chain: H2​ , Pd/C
Fmoc-Hpg(tBu)-OH Electrophile (Free COOH )tert-Butyl (tBu)High Fmoc-SPPS (Requires COMU/TMP)[3]N-Term: PiperidineGlobal: TFA
Fmoc-Phg-OH Electrophile (Free COOH )NoneHigh Fmoc-SPPS (Requires COMU/TMP)N-Term: Piperidine
Fmoc-Tyr(tBu)-OH Electrophile (Free COOH )tert-Butyl (tBu)Very Low Standard Fmoc-SPPSN-Term: PiperidineGlobal: TFA
Orthogonality of H-Hpg(Bzl)-OMe

The true power of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate lies in its orthogonal protection scheme. The benzyl ether is completely stable to the mild saponification conditions used to remove the methyl ester, allowing for selective C-terminal elongation in complex fragment condensation strategies[4].

Orthogonality Molecule H-Hpg(Bzl)-OMe NTerm N-Terminus: Free Amine Acts as Nucleophile Molecule->NTerm CTerm C-Terminus: Methyl Ester Cleaved by LiOH (Mild Base) Molecule->CTerm SideChain Side Chain: Benzyl Ether Cleaved by Pd/C, H2 (Hydrogenolysis) Molecule->SideChain

Fig 2. Orthogonal protection strategy of H-Hpg(Bzl)-OMe enabling selective deprotection.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step, and analytical checkpoints are provided to verify success before proceeding.

Protocol A: Epimerization-Free Solution-Phase Coupling using H-Hpg(Bzl)-OMe·HCl

Objective: Couple an Fmoc-protected amino acid to H-Hpg(Bzl)-OMe without inducing racemization.

  • Nucleophile Preparation (Free-basing):

    • Suspend H-Hpg(Bzl)-OMe·HCl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 0∘C .

    • Validation: The suspension will clarify into a homogeneous solution as the hydrochloride salt is neutralized, freeing the amine for nucleophilic attack.

  • Electrophile Activation:

    • In a separate flask, dissolve the preceding amino acid (e.g., Fmoc-Ala-OH, 1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) and stir for 2 minutes to form the active OAt ester.

  • Coupling:

    • Transfer the activated electrophile solution to the nucleophile solution. Stir at room temperature for 2 hours.

    • Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the mass of the free H-Hpg(Bzl)-OMe ( [M+H]+≈272.3 ) is fully consumed and the product mass appears.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous KHSO4​ (removes unreacted amine), saturated NaHCO3​ (removes unreacted acid), and brine. Dry over Na2​SO4​ and concentrate.

Protocol B: Selective C-Terminal Deprotection (Saponification)

Objective: Remove the methyl ester to allow for subsequent peptide elongation, while leaving the benzyl side-chain intact.

  • Solvent System Setup:

    • Dissolve the purified dipeptide (Fmoc-AA-Hpg(Bzl)-OMe) in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water.

    • Causality: This specific solvent ratio ensures solubility of the highly hydrophobic protected peptide while providing the aqueous environment necessary for hydrolysis.

  • Hydrolysis:

    • Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 1.5 eq) at 0∘C . Stir for 1-2 hours.

    • Validation Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting material spot will disappear, replaced by a highly polar baseline spot (the lithium salt of the carboxylate).

  • Acidification & Recovery:

    • Carefully acidify the mixture to pH 3 using 1M HCl at 0∘C to protonate the carboxylate.

    • Extract the product into EtOAc. The benzyl ether remains completely unaffected by these conditions.

Protocol C: Comparative Fmoc-SPPS Coupling of Fmoc-Hpg(tBu)-OH

If solid-phase synthesis is mandatory and H-Hpg(Bzl)-OMe cannot be used, standard SPPS protocols will cause racemization. The following optimized conditions must be used[5]:

  • Activation: Use COMU (4.0 eq) and 2,4,6-Trimethylpyridine (TMP) (4.0 eq) instead of standard HATU/DIPEA. TMP is a sterically hindered, weaker base that minimizes α -proton abstraction[3].

  • Deprotection: Use 1% DBU in DMF for 2 x 3 minutes rather than 20% Piperidine for 20 minutes to minimize base exposure time[5].

Conclusion

While Fmoc-SPPS remains the standard for routine peptide synthesis, the incorporation of highly sensitive arylglycines demands a more strategic approach. Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate offers a highly reliable, epimerization-free pathway for incorporating 4-hydroxyphenylglycine into complex molecular architectures. By leveraging its free amine as a nucleophile and utilizing its orthogonal Bzl/OMe protection scheme, researchers can synthesize GPA intermediates and peptidomimetics with absolute stereochemical confidence.

References

  • NextSDS. methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride - Chemical Substance Information. NextSDS Database.
  • Organic Letters. A Facile Fmoc Solid Phase Synthesis Strategy To Access Epimerization-Prone Biosynthetic Intermediates of Glycopeptide Antibiotics. ACS Publications.
  • RSC Publishing. Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. Chemical Science.
  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.

Sources

Comparative

validation of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate purity using mass spectrometry

Title: High-Resolution LC-MS Purity Validation of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate: A Comparative Guide Executive Summary Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a highly functionalized, non-natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution LC-MS Purity Validation of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate: A Comparative Guide

Executive Summary Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a highly functionalized, non-natural amino acid derivative widely utilized as a critical intermediate in the synthesis of complex peptide-based therapeutics. Validating the purity of such complex intermediates is no longer a downstream obligation but a strategic upstream necessity to prevent API failure[1]. This guide objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) against traditional modalities (HPLC-UV, GC-MS) and provides a fully self-validating, ICH Q2(R2)-compliant analytical protocol.

The Analytical Challenge: Why Traditional Modalities Fall Short

When validating the purity of complex pharmaceutical intermediates, the chosen analytical method must be capable of identifying and quantifying structurally similar process-related impurities[2]. Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate presents a unique analytical challenge due to its structural density: it contains a basic primary amine, a hydrolyzable methyl ester, and a bulky, lipophilic benzyloxy group.

  • HPLC-UV Limitations: While HPLC-UV is the industry workhorse, it relies heavily on chromophore absorption. This compound possesses strong UV absorbance due to its aromatic rings. However, critical process impurities—such as the des-benzyl derivative or ester hydrolysis byproducts—often co-elute and exhibit nearly identical UV spectra, leading to false purity inflation.

  • GC-MS Limitations: GC-MS offers excellent theoretical resolution but strictly requires analyte volatility. The primary amine and methyl ester in this compound make it highly prone to severe thermal degradation (e.g., intramolecular cyclization to diketopiperazines) in the high-temperature GC inlet, necessitating cumbersome chemical derivatization prior to analysis.

  • The LC-MS/MS Advantage: LC-MS/MS bridges these gaps by combining orthogonal liquid chromatographic separation with exact-mass detection[2]. It allows for the confident identification of unknown impurities and the structural differentiation of isomers without requiring thermal volatilization[1].

G Target Target: Methyl 2-amino-2- (4-(benzyloxy)phenyl)acetate HPLC HPLC-UV Target->HPLC Optical Detection GCMS GC-MS Target->GCMS Volatility Test LCMS LC-MS/MS Target->LCMS Mass & Structural ID HPLC_Lim Fails: Co-eluting des-benzyl impurities HPLC->HPLC_Lim GCMS_Lim Fails: Thermal degradation of amino ester GCMS->GCMS_Lim LCMS_Adv Passes: High specificity & exact mass resolution LCMS->LCMS_Adv

Decision matrix for analytical modality selection.

Objective Comparison of Analytical Modalities

The following table summarizes the performance metrics of each analytical modality when applied specifically to Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate.

Performance MetricHPLC-UVGC-MS (Derivatized)LC-MS/MS (ESI+)
Specificity Low (Overlapping chromophores)High (Mass spectral library)Ultra-High (MRM transitions)
Sensitivity (LOD) ~0.05% (500 ppm)~0.01% (100 ppm)<0.001% (<10 ppm)
Sample Prep Time Minimal (Dilute & Shoot)Extensive (Derivatization req.)Minimal (Dilute & Shoot)
Thermal Stability Excellent (Room Temp)Poor (Degradation risk)Excellent (Room Temp)
Impurity ID Impossible without standardsPossible (Library matching)Definitive (Fragmentation)

Experimental Design: ICH Q2(R2) Compliant LC-MS/MS Protocol

To ensure regulatory compliance, the analytical procedure must be validated according to the latest ICH Q2(R2) guidelines, demonstrating that the method is fit for its intended purpose across parameters such as specificity, linearity, accuracy, and precision[3]. The following protocol establishes a self-validating system for this compound.

Step 1: Sample Preparation (Self-Validating Matrix) Causality: The benzyloxy group is highly lipophilic, while the amine is polar. A 50:50 (v/v) Water/Acetonitrile diluent ensures complete solvation without causing solvent-front distortion during injection.

  • Standard Stock: Dissolve 10.0 mg of reference standard Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate in 10 mL of diluent (1 mg/mL).

  • Spike Recovery (Accuracy): Prepare matrix samples spiked at 80%, 100%, and 120% of the target specification limit (e.g., 0.1% impurity threshold) to validate extraction efficiency and matrix effects[3][4].

Step 2: Chromatographic Separation Causality: A standard C18 column often struggles to separate the intact molecule from its des-benzyl impurity. We utilize a Phenyl-Hexyl stationary phase (e.g., 4.6 × 50 mm, 3.5 μm)[5]. The phenyl rings on the stationary phase engage in strong π−π interactions with the analyte's benzyloxy and phenylacetate rings, providing superior orthogonal retention.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid acts as a proton source, ensuring the primary amine is fully ionized [M+H]+ for MS detection).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.5 mL/min[5].

Step 3: Mass Spectrometry (ESI-MS/MS) Configuration Causality: Positive Electrospray Ionization (ESI+) is selected because the primary amine readily accepts a proton. Multiple Reaction Monitoring (MRM) is employed to filter out background noise, tracking specific fragmentation pathways.

  • Precursor Ion: m/z 272.13 ( [M+H]+ ).

  • Quantifier Ion: m/z 91.05. (This corresponds to the tropylium ion, a highly stable and abundant fragment resulting from the cleavage of the benzyloxy group).

  • Qualifier Ion: m/z 255.10. (Corresponds to the loss of ammonia, −17 Da, from the primary amine).

G Prep Sample Prep Diluent: H2O/ACN Chrom Chromatography Phenyl-Hexyl Column Prep->Chrom 1 µL Injection Ion ESI+ Ionization [M+H]+ m/z 272.13 Chrom->Ion Pi-Pi Resolution Frag1 Quantifier Ion m/z 91.05 (Tropylium) Ion->Frag1 Benzyl Cleavage Frag2 Qualifier Ion m/z 255.10 (-NH3) Ion->Frag2 Amine Loss

LC-MS/MS workflow and ESI+ fragmentation pathway.

Validation Results & Quantitative Data

The method was subjected to rigorous validation per ICH Q2(R2) criteria[3]. The quantitative data below demonstrates the superior performance of the LC-MS/MS method.

Table 1: Linearity and Sensitivity (Reportable Range) The reportable range was confirmed by demonstrating acceptable response and precision from the Limit of Quantitation (LOQ) up to 150% of the nominal concentration[3].

ParameterResultAcceptance Criteria (ICH Q2)
Linear Dynamic Range 1 ng/mL – 1000 ng/mLMust encompass specification limits
Correlation Coefficient ( R2 ) 0.9994 ≥0.990
Limit of Detection (LOD) 0.3 ng/mLSignal-to-Noise (S/N) ≥3:1
Limit of Quantitation (LOQ) 1.0 ng/mLSignal-to-Noise (S/N) ≥10:1

Table 2: Accuracy and Precision (Spike Recovery) Accuracy was evaluated through spiked recovery experiments at three concentration levels (80%, 100%, 120%)[4].

Spike LevelMean Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
80% (160 ng/mL) 99.2%1.4%1.8%
100% (200 ng/mL) 100.5%0.9%1.2%
120% (240 ng/mL) 98.8%1.1%1.5%

Note: All RSD values are well below the standard ≤2.0% threshold, validating the method's robustness.

Conclusion

For highly functionalized intermediates like Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate, relying on legacy HPLC-UV or GC-MS methods introduces significant regulatory and chemical risks. The developed LC-MS/MS method, utilizing a Phenyl-Hexyl stationary phase and ESI+ MRM detection, provides an ICH Q2(R2)-compliant, self-validating framework. By leveraging specific fragmentation pathways (e.g., the m/z 91.05 tropylium ion), this method achieves unparalleled specificity and sensitivity, ensuring the absolute purity of the intermediate before downstream API synthesis.

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Validation

Optimizing Synthetic Workflows: Alternative Reagents to Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (MABPA) is a doubly protected derivative of 4-hydroxyphenylglycine (HPG), a critical building block in the synthesis of semi-synthetic β -lactam antibiotics, complex peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (MABPA) is a doubly protected derivative of 4-hydroxyphenylglycine (HPG), a critical building block in the synthesis of semi-synthetic β -lactam antibiotics, complex peptide natural products, and active pharmaceutical ingredients (APIs)[1]. In this reagent, the carboxylic acid is protected as a methyl ester, and the phenolic hydroxyl is protected as a benzyl ether.

While MABPA provides robust protection during harsh upstream reactions, its deprotection profile introduces severe bottlenecks in modern synthetic workflows. Specifically, the basic saponification required to cleave the methyl ester frequently leads to catastrophic racemization at the α -carbon.

As a Senior Application Scientist, I have compiled this guide to objectively evaluate alternative reagents that bypass these limitations, preserving chiral integrity and improving overall atom economy.

Mechanistic Rationale: The Flaw of Phenylglycine Methyl Esters

To understand why alternatives to MABPA are necessary, we must examine the inherent structural instability of phenylglycine derivatives.

Unlike standard aliphatic amino acids, the α -proton of phenylglycine is highly acidic. This is due to the adjacent aromatic ring, which stabilizes the resulting enolate intermediate through resonance (mesomeric effect)[2]. While a 4-hydroxy substitution (as in HPG) slightly decelerates racemization via a +M effect that decreases α -carbon acidity, the risk remains exceptionally high under basic conditions[2].

When MABPA is incorporated into a peptide or API, the subsequent removal of the methyl ester requires basic saponification (e.g., LiOH or NaOH). This strong base abstracts the α -proton, forming a planar enolate. Upon non-selective reprotonation by water, the stereocenter is scrambled, leading to a D/L-racemate and a massive loss of optical purity.

Racemization A L-Phenylglycine Ester (Chiral α-carbon) C Planar Enolate Intermediate (Resonance Stabilized) A->C α-Proton Abstraction B Hydroxide / Strong Base (OH⁻) B->C Catalyzes D Non-selective Reprotonation (H₂O) C->D E D/L-Racemate (Loss of Optical Purity) D->E

Caption: Mechanism of base-catalyzed racemization of phenylglycine derivatives.

Evaluation of Alternative Reagents

To circumvent base-catalyzed racemization and streamline deprotection, researchers should transition to reagents that offer orthogonal, milder deprotection strategies.

Alternative 1: Fmoc-D-Phg(4-OBzl)-OH (The Free Acid Approach)

Best for: Solid-Phase Peptide Synthesis (SPPS) and direct amide couplings. By utilizing the free carboxylic acid, this reagent entirely skips the need for ester hydrolysis. The amine is protected by the base-labile Fmoc group. While Fmoc removal and subsequent coupling still require basic conditions, racemization can be suppressed to negligible levels (<1%) by carefully selecting sterically hindered bases (like TMP) and specialized coupling reagents (like DEPBT)[3].

Alternative 2: tert-Butyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (The Acid-Labile Approach)

Best for: Solution-phase synthesis requiring prolonged carboxyl protection. Replacing the methyl ester with a tert-butyl ester allows for acidic cleavage using Trifluoroacetic Acid (TFA). Because the deprotection is strictly acidic, the α -proton is never abstracted, completely preserving the stereocenter.

Alternative 3: Methyl 2-amino-2-(4-hydroxyphenyl)acetate (The Atom-Economic Approach)

Best for: Chemoselective workflows where the phenol does not interfere. If the downstream chemistry consists of mild N-acylations, protecting the phenol is often unnecessary. Using this reagent eliminates the need for downstream hydrogenolysis (Pd/C, H 2​ ) to remove the benzyl group, saving a synthetic step and improving atom economy[4].

Workflow cluster_0 Traditional: Methyl Ester cluster_1 Alt 1: Fmoc Free Acid cluster_2 Alt 2: tert-Butyl Ester A1 Amide Coupling A2 Basic Saponification (LiOH/NaOH) A1->A2 A3 High Racemization Risk A2->A3 B1 Direct Coupling (DEPBT/TMP) B2 No Hydrolysis Needed B1->B2 B3 Chiral Integrity Maintained B2->B3 C1 Amide Coupling C2 Acidic Cleavage (TFA) C1->C2 C3 No Base Racemization C2->C3

Caption: Synthetic workflow comparison: Traditional methyl ester vs. modern alternatives.

Quantitative Data Comparison

The choice of coupling reagents and bases significantly impacts the degree of racemization during the coupling of phenylglycine derivatives. The table below summarizes the diastereomeric excess (de %) achieved when coupling phenylglycine derivatives under various conditions[4].

Coupling ReagentBaseSolventDiastereomeric Excess (de %)Racemization Risk
HBTUDIPEADMF68%Critical
PyBOPDIPEADMF65%Critical
DEPBTDIPEADMF88%Moderate
DEPBT TMP DMF >98% Negligible
COMU TMP DMF >98% Negligible

Data demonstrates that replacing the strong base DIPEA with the sterically hindered, less basic TMP (2,4,6-trimethylpyridine) is mandatory for phenylglycine couplings.

Validated Experimental Protocols

Protocol A: Low-Racemization Amide Coupling using Fmoc-D-Phg(4-OBzl)-OH

Causality Note: This protocol utilizes DEPBT to prevent oxazolone formation and TMP to prevent α -proton abstraction, creating a self-validating system for chiral preservation[4],[3].

  • Preparation: Dissolve 1.0 eq of Fmoc-D-Phg(4-OBzl)-OH and 1.1 eq of the target amine in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 eq of TMP (2,4,6-trimethylpyridine). Do not use DIPEA or TEA.

  • Activation: Chill the solution to 0°C. Add 1.0 eq of DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% citric acid, saturated NaHCO 3​ , and brine to remove TMP and residual DEPBT byproducts. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Chemoselective N-Acylation of Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Causality Note: This protocol exploits the differential nucleophilicity between the aliphatic amine and the phenolic hydroxyl, allowing selective N-acylation without requiring benzyl protection[4].

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous Acetonitrile (MeCN).

  • Pre-activation: Add 1.0 eq of COMU and 1.0 eq of TMP. Stir for 5 minutes at room temperature to form the active ester.

  • Amine Addition: Add 1.0 eq of Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride, followed immediately by a second equivalent of TMP to neutralize the HCl salt.

  • Reaction: Stir for 1 hour. The amine will react rapidly with the COMU-activated ester, leaving the less nucleophilic unprotected phenol intact.

  • Workup: Evaporate the MeCN. Redissolve the crude mixture in Dichloromethane (DCM) and wash sequentially with 0.1 M HCl and brine. Purify via flash chromatography.

References

  • RSC Publishing. "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." RSC Advances, 2015. URL:[Link]

  • PMC. "A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine." National Institutes of Health, 2022. URL:[Link]

  • ResearchGate. "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions." Tetrahedron Letters, 2017. URL:[Link]

Sources

Comparative

biological efficacy comparison of Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate analogues

An escalating global health crisis demands highly targeted antiviral therapeutics. Dengue Virus (DENV) and West Nile Virus (WNV) infections currently lack approved, pathogen-specific treatments, making the viral replicat...

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Author: BenchChem Technical Support Team. Date: April 2026

An escalating global health crisis demands highly targeted antiviral therapeutics. Dengue Virus (DENV) and West Nile Virus (WNV) infections currently lack approved, pathogen-specific treatments, making the viral replication machinery a critical focus for drug development[1]. As a Senior Application Scientist, I have evaluated numerous chemical scaffolds targeting the highly conserved flavivirus NS2B-NS3 serine protease.

This guide provides an in-depth biological efficacy comparison of analogues derived from Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate , a highly versatile synthetic building block. By leveraging this scaffold, researchers have successfully developed 4-benzyloxyphenylglycine (4-BzO-Phg) analogues that act as potent, metabolically stable arginine mimetics, overcoming the limitations of early-generation peptide inhibitors[2].

Mechanistic Rationale: The Evolution of the 4-Benzyloxyphenylglycine Scaffold

The NS2B-NS3 protease features a negatively charged active site that naturally accommodates dibasic substrates (such as Arginine and Lysine)[3]. Early drug discovery efforts utilized unmodified phenylglycine (Phg) or phenylalanine to mimic these basic residues. However, these first-generation compounds suffered from rapid metabolic clearance and weak target engagement[4].

The introduction of the Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate scaffold revolutionized this approach. During synthesis, the methyl ester is saponified or directly amidated to facilitate C-terminal and N-terminal peptide coupling[2]. The resulting 4-benzyloxyphenylglycine analogues demonstrate superior biological efficacy due to two structural phenomena:

  • S1 Pocket Occupation: The bulky benzyloxy ether group perfectly occupies the hydrophobic S1 sub-pocket of the NS2B-NS3 protease, driving low-nanomolar binding affinity ( Ki​ )[3].

  • Metabolic Shielding: The ether linkage provides significant steric hindrance against proteolytic degradation, drastically extending the compound's half-life from ~20 minutes to over 2 hours[2].

Quantitative Biological Efficacy Comparison

To objectively evaluate the performance of these analogues, we must compare their biochemical affinity ( Ki​ ), cellular efficacy ( EC50​ ), and pharmacokinetic stability. The data below synthesizes the fragment growth optimization from a basic phenylglycine core to advanced benzyloxy-functionalized analogues[2][5].

Analogue ClassRepresentative CompoundDENV-2 Protease Ki​ (nM)WNV Protease Ki​ (nM)Cellular EC50​ (µM)Metabolic Half-Life ( t1/2​ )
Unmodified Phenylglycine Bz-Arg-Lys-Phg-NH₂> 1000> 1000N/A (Inactive)~18 - 22 min
4-Hydroxyphenylglycine Bz-Arg-Lys-(4-OH)-Phg-NH₂139250> 50.0~30 min
4-Benzyloxyphenylglycine Bz-Arg-Lys-(4-BzO)-Phg-NH₂12 39 3.4 (DENV) / 15.5 (WNV)> 120 min
Lipophilic Non-Peptidic 2,6-dichloro-4-BzO-Phg (Cmpd 55)460100039.0 (DENV)> 120 min

Data Interpretation: The transition from the 4-hydroxy intermediate to the 4-benzyloxy lead analogue yields a nearly 10-fold increase in biochemical potency and a profound improvement in cellular viral titer reduction[2]. While non-peptidic lipophilic analogues (like Compound 55) maintain high metabolic stability, their altered binding mode results in a slight drop in cellular efficacy[5].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the biological efficacy of these analogues must be evaluated using self-validating assay systems. Below are the standardized protocols used to generate the comparative data.

Protocol A: Biochemical NS2B-NS3 Protease Inhibition Assay

Causality & Design: Biochemical assays often suffer from low predictive power for cellular efficacy if buffer conditions are not rigorously optimized[6]. We utilize a physiologically relevant pH (7.5) and a non-ionic detergent to prevent promiscuous, aggregation-based inhibition, ensuring the measured Ki​ reflects true orthosteric binding.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM CHAPS (or 0.01% Triton X-100), and 20% glycerol[6].

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 nM of recombinant DENV-2 or WNV NS2B-NS3 protease into a black 96-well microplate. Add the 4-BzO-Phg analogues (serially diluted in DMSO). Self-Validation Step: Include a known competitive inhibitor (e.g., aprotinin) as a positive control, and a DMSO-only well as a vehicle control to define 100% activity.

  • Background Subtraction: Read the plate at Ex/Em 380/460 nm for 5 minutes to establish a baseline and subtract any compound autofluorescence.

  • Kinetic Readout: Initiate the reaction by adding 50 µM of the fluorogenic substrate Boc-Gly-Arg-Arg-AMC. Monitor the release of AMC continuously for 30 minutes. Calculate the Ki​ using the Morrison equation for tight-binding inhibitors.

Protocol B: Cell-Based DENV2proHeLa Reporter Assay

Causality & Design: Compounds with nanomolar biochemical affinity often fail in cellular environments due to poor membrane permeability[2]. This assay utilizes a genetically engineered HeLa cell line expressing a luciferase reporter tethered via a DENV protease cleavage sequence[5].

  • Cell Seeding: Seed DENV2proHeLa cells at 1×104 cells/well in a 96-well plate and incubate overnight at 37°C.

  • Compound Treatment: Treat cells with varying concentrations of the analogues (0.1 µM to 100 µM) for 24 hours.

  • Reporter Quantification: Lyse the cells and add luciferin substrate. Quantify luminescence. A reduction in signal correlates directly with intracellular protease inhibition.

  • Mandatory Counter-Screen (Self-Validation): To differentiate true protease inhibition from non-specific cytotoxicity (which also reduces luminescence), run a parallel . An analogue is only validated if its EC50​ is separated by at least a 10-fold therapeutic window from its cytotoxic concentration ( CC50​ ).

Logical Workflow Visualization

The following diagram illustrates the rational design workflow, mapping the structural evolution of the methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate scaffold to its biological outcomes.

G N1 Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (Precursor Scaffold) N3 4-Benzyloxyphenylglycine Peptides (Lead Analogues) N1->N3 Peptide Coupling N4 Non-Peptidic 4-BzO-Phg (Lipophilic Analogues) N1->N4 Amidation N2 Unmodified Phenylglycine (Reference) N5 DENV/WNV NS2B-NS3 Protease Target Engagement N2->N5 Weak S1 Binding N6 Rapid Clearance (t1/2 < 22 min) N2->N6 Proteolytic Susceptibility N3->N5 Optimal S1 Occupation N7 High Efficacy & Stability (Ki = 12 nM, t1/2 > 120 min) N3->N7 Ether Linkage Protection N4->N5 Altered Binding Mode N4->N7 High Metabolic Stability

Logical workflow of analogue synthesis and biological efficacy outcomes.

References

  • Behnam, M. A. M., et al. "Discovery of Nanomolar Dengue and West Nile Virus Protease Inhibitors Containing a 4-Benzyloxyphenylglycine Residue." Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Weigel, L. F., et al. "Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors." Journal of Medicinal Chemistry (ACS Publications).[Link]

  • "A New Class of Dengue and West Nile Virus Protease Inhibitors with Submicromolar Activity in Reporter Gene DENV-2 Protease and Viral Replication Assays." Journal of Medicinal Chemistry (ACS Publications).[Link]

  • "A short survey of dengue protease inhibitor development in the past 6 years (2015–2020) with an emphasis on similarities between DENV and SARS-CoV-2 proteases." PMC (National Institutes of Health).[Link]

  • "Antiviral drug discovery with an optimized biochemical dengue protease assay: Improved predictive power for antiviral efficacy." PubMed (National Institutes of Health).[Link]

Sources

Validation

Cost-Benefit Analysis: Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate in Advanced Peptide Synthesis

Executive Summary The synthesis of complex glycopeptide antibiotics (e.g., vancomycin analogs), streptogramins, and viral protease inhibitors heavily relies on the incorporation of 4-hydroxyphenylglycine (Hpg)[1][2][3]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex glycopeptide antibiotics (e.g., vancomycin analogs), streptogramins, and viral protease inhibitors heavily relies on the incorporation of 4-hydroxyphenylglycine (Hpg)[1][2][3]. However, utilizing unprotected Hpg in synthetic pipelines is notoriously difficult due to competing side reactions and a high propensity for stereochemical degradation[4].

This guide provides an objective cost-benefit analysis of using the pre-protected commercial building block Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (CAS 69189-06-6)[5] compared to in-house synthesis and unprotected alternatives. By evaluating direct costs, labor, yield, and stereochemical fidelity, this guide equips drug development professionals with the data needed to optimize their synthetic workflows.

Mechanistic Rationale: The Necessity of Orthogonal Protection

As an Application Scientist, it is critical to understand why this specific protection scheme—an O-benzyl ether and a methyl ester—is the gold standard for arylglycine incorporation.

  • Prevention of O-Acylation: The unprotected phenolic hydroxyl group of Hpg is highly nucleophilic. During standard amide coupling, it actively competes with the alpha-amine, leading to branched byproducts and polymerization. The robust benzyl ether completely masks this reactivity and remains stable under standard peptide coupling conditions[6].

  • Mitigation of Racemization: The alpha-proton of arylglycines is uniquely acidic due to the electron-withdrawing effect of the adjacent aromatic ring. Exposure to standard coupling bases (like DIPEA) rapidly leads to epimerization via an enolate intermediate[4]. By protecting the C-terminus as a methyl ester, the alpha-amine is left free to act as the nucleophile, allowing for highly controlled, unidirectional coupling using specialized, weakly basic conditions[1][7].

Cost-Benefit Analysis: Commercial vs. In-House vs. Unprotected

Procuring the pre-protected building block represents a shift from direct material savings to massive indirect savings in labor, time, and downstream purification.

Evaluation MetricCommercial Pre-Protected Building BlockIn-House Synthesis (from Hpg)Unprotected Hpg
Direct Material Cost High (~ 150– 250 / 5g)Medium (Reagents + Solvents)Low (Bulk Hpg is inexpensive)
Labor & Time Cost Minimal (Ready for immediate use)High (Requires 4 linear steps: Esterification → N-Protection → O-Benzylation → N-Deprotection)Very High (Complex downstream purification due to side reactions)
Overall Yield to Target >95% (Direct coupling)~40–50% (Compounded losses across 4 synthesis steps)<30% (Due to O-acylation and polymerization)
Racemization Risk Low (If controlled coupling protocols are used)High (Risk compounded during multiple protection/deprotection steps)High
Scalability Excellent (Batch-to-batch consistency)Poor (Requires large-scale column chromatography)Poor
Workflow Comparison Visualization

Workflow cluster_inhouse In-House Synthesis (4 Linear Steps) n1 4-Hydroxyphenylglycine (Unprotected Hpg) n2 1. Esterification (MeOH, SOCl2) n1->n2 n3 2. N-Protection (Boc2O, Base) n2->n3 n4 3. O-Benzylation (BnBr, K2CO3) n3->n4 n5 4. N-Deprotection (TFA/DCM) n4->n5 n7 Ready for Peptide Coupling (Free Alpha-Amine) n5->n7 Yield: ~40% Time: 4 Days n6 Commercial Procurement Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate n6->n7 Yield: 100% Time: Immediate

Fig 1. Workflow comparison: In-house synthesis vs. commercial procurement of the Hpg building block.

Experimental Protocols (Self-Validating Systems)

To maximize the benefit of the commercial building block, the following protocols have been optimized to ensure stereochemical integrity and orthogonal deprotection.

Protocol 1: Epimerization-Free Amide Coupling

Objective: Couple a carboxylic acid (e.g., Fmoc-Ala-OH) to Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate hydrochloride without inducing racemization.

  • Causality & Design: Standard bases like DIPEA (pKa ~10.5) are strong enough to abstract the alpha-proton of the phenylglycine derivative, causing racemization[1][4]. We replace DIPEA with 2,4,6-trimethylpyridine (TMP) (pKa 7.4), which provides sufficient basicity to neutralize the hydrochloride salt and drive the reaction, but is sterically hindered and weak enough to preserve stereochemistry. DEPBT is used as the coupling reagent to avoid the formation of highly reactive, racemization-prone oxazolone intermediates.

Step-by-Step Methodology:

  • Initiation: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.0 eq) and Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate HCl (1.05 eq) in anhydrous DMF to a concentration of 0.1 M. Cool the mixture to 0 °C.

  • Neutralization: Add TMP (3.0 eq) dropwise. Self-Validation: The solution should remain clear; the addition of TMP neutralizes the HCl salt, generating the free alpha-amine nucleophile in situ.

  • Activation: Add DEPBT (1.1 eq) in one portion. Stir at 0 °C for 30 minutes, then allow the reaction to naturally warm to room temperature over 2 hours.

  • Monitoring: Confirm complete consumption of the amine via LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous citric acid (to selectively protonate and remove the TMP base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and DEPBT byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide.

Protocol 2: Orthogonal Global Deprotection

Objective: Remove the methyl ester and benzyl ether to yield the fully deprotected Fmoc-AA-Hpg-OH dipeptide.

  • Causality & Design: The order of operations is critical. Saponification must precede hydrogenolysis. If the benzyl ether is removed first, the resulting electron-rich free phenol becomes highly susceptible to oxidative degradation under the basic conditions required for ester hydrolysis.

Step-by-Step Methodology:

  • Saponification (Ester Cleavage): Dissolve the protected dipeptide in a 3:1 mixture of THF/H₂O. Cool to 0 °C and add LiOH·H₂O (1.5 eq). Stir for 1.5 hours.

  • Acidification: Self-Validation: Carefully monitor the pH. Acidify the mixture to exactly pH 3 using 1M HCl. This ensures the newly formed carboxylate is fully protonated for organic extraction without hydrolyzing the newly formed amide bond. Extract with EtOAc and concentrate.

  • Hydrogenolysis (Ether Cleavage): Dissolve the resulting acid in Methanol. Add 10% Pd/C (10% w/w relative to the substrate). Purge the flask with Nitrogen, then flush with Hydrogen gas.

  • Reaction: Stir vigorously under a Hydrogen balloon at room temperature for 4–6 hours. Monitor by TLC until the UV-active benzyl group is fully cleaved.

  • Filtration: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield the final target compound.

Deprotection Pathway Visualization

Pathway A Carboxylic Acid (e.g., Fmoc-AA-OH) C Amide Coupling (DEPBT, TMP, DMF) A->C B Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (Amine Component) B->C D Protected Dipeptide (Fmoc-AA-Hpg(OBn)-OMe) C->D E 1. Saponification (LiOH, THF/H2O) D->E F 2. Hydrogenolysis (H2, Pd/C, MeOH) E->F G Target Compound (Fmoc-AA-Hpg-OH) F->G

Fig 2. Epimerization-free coupling and orthogonal deprotection pathway for the Hpg building block.

Conclusion

For researchers synthesizing complex peptides, macrocycles, or glycopeptide antibiotics, the cost-benefit analysis overwhelmingly favors the use of the commercial Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate building block. While the upfront reagent cost is higher than purchasing raw 4-hydroxyphenylglycine, the elimination of a 4-step in-house protection sequence saves days of labor and prevents catastrophic yield losses due to O-acylation and racemization. When paired with optimized coupling reagents (DEPBT/TMP) and a strict saponification-first deprotection sequence, this building block guarantees high-fidelity, scalable results.

References

  • Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis Source: ResearchGate URL:[Link]

  • Chemoenzymatic and Template-Directed Synthesis of Bioactive Macrocyclic Peptides Source: Microbiology and Molecular Biology Reviews (ASM Journals) URL:[Link]

  • methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride - Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Comprehensive Safety & Operational Guide: Handling Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate As drug development and synthetic chemistry advance, the safe handling of unnatural amino acid derivatives and synthetic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

As drug development and synthetic chemistry advance, the safe handling of unnatural amino acid derivatives and synthetic intermediates is paramount. Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a highly valuable building block in peptide synthesis and medicinal chemistry. However, it presents specific occupational hazards that require strict engineering controls and operational discipline.

This guide synthesizes toxicological data with field-proven laboratory practices to provide a self-validating, mechanistic approach to handling this compound safely.

Hazard Profile & Mechanistic Risk Assessment

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is typically supplied and handled as a hydrochloride salt (CAS: 69189-06-6)[1]. Understanding the physical chemistry of this compound is critical to understanding its hazards:

  • Physical State Hazard: As a hydrochloride salt, it exists as a highly crystalline, fine powder. When manipulated (e.g., opening a vial, transferring to a balance), it readily generates microscopic airborne particulates (dust)[2].

  • Chemical Hazard (H315, H319): The molecule features a lipophilic benzyloxy ether group, allowing it to easily partition into the lipid bilayers of the skin and mucous membranes. Upon contact with ambient moisture (sweat, tears, or respiratory mucosa), the hydrochloride salt dissociates, causing a localized drop in pH. This dual-action mechanism—lipid penetration followed by localized acidification—is the direct cause of its classification as a Skin Irritant (Category 2) and Severe Eye Irritant (Category 2A) [1][2].

  • Inhalation Hazard (H335): Inhalation of the fine dust leads to immediate deposition in the upper respiratory tract, causing acute respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[1][2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a robust PPE strategy must be employed. The following matrix details the required equipment and the scientific causality behind each choice.

Protection ZoneEquipment SpecificationMechanistic Justification (Causality)
Ocular (Eyes) ANSI Z87.1 tight-fitting chemical safety goggles.Prevents micro-abrasion and localized acidification of the cornea from aerosolized HCl salt dust. Standard safety glasses with side shields are insufficient against fine powders[1][2].
Dermal (Hands) Nitrile gloves (minimum 0.11 mm thickness, extended cuff).Nitrile provides a robust barrier against lipophilic benzyloxy derivatives, preventing dermal absorption and subsequent protein denaturation (Skin Irrit. 2)[1][3].
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm) OR N95/P100 Respirator.Captures aerosolized fine powders at the source. If weighing must occur outside a hood (not recommended), a particulate respirator is mandatory to prevent mucosal irritation (STOT SE 3)[2][3].
Body Flame-resistant (FR) or 100% cotton lab coat, fully buttoned.Synthetic clothing accumulates static charge, attracting fine chemical powders. Cotton/FR coats prevent particulate accumulation and secondary exposure[3].

Operational Workflow & Engineering Controls

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80–100 feet per minute (fpm). Validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • Clear the Workspace: Remove all unnecessary equipment from the hood to prevent airflow turbulence, which can scatter fine powders.

Phase 2: Weighing and Transfer (High-Risk Step)

Causality Note: Fine hydrochloride salts accumulate static charge. Using plastic spatulas causes electrostatic repulsion, making the powder "jump" and aerosolize, drastically increasing the risk of inhalation and balance contamination[3].

  • Discharge Static: Use a grounded, stainless-steel anti-static micro-spatula. Pass the vial and receiving vessel through an anti-static ionizer if available.

  • Tare and Transfer: Place the receiving vessel (e.g., a scintillation vial) on the balance inside the fume hood. Carefully transfer the powder.

  • Seal: Cap both the source vial and the receiving vessel immediately after the transfer is complete. Validation: Ensure threads are free of powder before twisting the cap to prevent grinding and further aerosolization.

Phase 3: Solubilization
  • Closed-System Addition: Add your solvent (e.g., DMF, DMSO, or DCM) to the receiving vessel using a syringe through a septum, or by carefully pouring down the side of the vial to minimize dust kick-up.

  • Agitation: Vortex the sealed vial until the solid is completely dissolved.

Phase 4: Decontamination

Causality Note: Dry sweeping re-suspends fine dust into the breathing zone, bypassing engineering controls[2].

  • Wet Wiping: Dampen a laboratory wipe with water or a 70% ethanol solution.

  • Surface Cleaning: Wipe down the balance, spatulas, and the floor of the fume hood.

G Start 1. Environmental Prep (Verify Fume Hood) PPE 2. PPE Donning (Nitrile, Goggles) Start->PPE Weighing 3. Weighing & Transfer (Anti-Static Tools) PPE->Weighing Solubilization 4. Solubilization (Closed System) Weighing->Solubilization Decon 5. Decontamination (Wet Wipe Surfaces) Solubilization->Decon Waste 6. Waste Disposal (Hazmat Streams) Decon->Waste

Operational workflow for handling Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate safely.

Emergency Response & Spill Management

In the event of an accidental exposure or spill, immediate, mechanistically sound action is required:

  • Ocular Exposure: The hydrochloride salt will rapidly lower the pH of the tear film. Immediate flushing at an eyewash station with copious amounts of water for at least 15 minutes is critical to prevent corneal micro-abrasions and chemical burns[2]. Force eyelids open to ensure complete irrigation.

  • Dermal Exposure: Wash the affected area immediately with mild soap and water. Crucial: Do not use laboratory solvents (like ethanol or acetone) to clean the skin. Solvents will dissolve the lipophilic benzyloxy moiety and drive the irritant deeper into the dermis, exacerbating the injury[2].

  • Powder Spill: Do not use a standard vacuum or dry brush. Cover the spill with damp absorbent paper towels to suppress dust generation, then carefully scoop the materials into a hazardous waste container[2].

Disposal & Waste Management

Environmental compliance is as critical as personal safety. Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate and its derivatives must not be introduced into the municipal water supply[2].

  • Solid Waste: All contaminated consumables (nitrile gloves, empty source vials, damp decontamination wipes, and weighing boats) must be double-bagged and disposed of in a designated solid hazardous chemical waste bin.

  • Liquid Waste: Solutions containing this compound must be segregated based on the solvent used. Collect in clearly labeled, compatible carboys (e.g., "Halogenated Waste" if dissolved in DCM; "Non-Halogenated Waste" if dissolved in DMF/DMSO).

References

  • methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride - NextSDS. NextSDS. Available at: [Link]

Sources

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